molecular formula C6H6FNO B045670 2-Fluoro-6-methoxypyridine CAS No. 116241-61-3

2-Fluoro-6-methoxypyridine

カタログ番号: B045670
CAS番号: 116241-61-3
分子量: 127.12 g/mol
InChIキー: PKZOFECOOLMHMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-6-methoxypyridine is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-fluoro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZOFECOOLMHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558611
Record name 2-Fluoro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116241-61-3
Record name 2-Fluoro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-methoxypyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-6-methoxypyridine (CAS No. 116241-61-3), a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthetic routes, reactivity, and key applications of this important intermediate, grounding all claims in authoritative references.

Introduction: The Strategic Importance of this compound

Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The strategic functionalization of the pyridine ring is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[2] this compound has emerged as a particularly valuable intermediate due to the unique interplay of its substituents.

The molecule features a fluorine atom at the 2-position, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, and a methoxy group at the 6-position.[3] The strong electron-withdrawing inductive effect of the fluorine atom activates the pyridine ring for nucleophilic attack, while the electron-donating methoxy group modulates the ring's electronics and can influence molecular conformation and metabolic stability.[2][3] This distinct electronic arrangement makes this compound a highly sought-after precursor for constructing complex, biologically active molecules, particularly in the fields of oncology and neuroscience.[4][5][6]

Physicochemical and Safety Data

Accurate physical and safety data are paramount for the effective and safe handling of any chemical intermediate. The key properties of this compound are summarized below.

Core Chemical Identifiers
IdentifierValueSource
CAS Number 116241-61-3[7]
Molecular Formula C₆H₆FNO[7]
Molecular Weight 127.12 g/mol [7]
IUPAC Name This compound[7]
SMILES COC1=NC(=CC=C1)F[7]
InChIKey PKZOFECOOLMHMG-UHFFFAOYSA-N[7]
Physical Properties
PropertyValueSource
Appearance Colorless to light yellow liquid[3]
Boiling Point 185 - 187 °C[3]
Density 1.146 g/cm³[3]
Refractive Index 1.495[3]
Solubility Slightly soluble in water[3]
Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • GHS Hazard Classification:

    • Flammable liquids (Category 3)[7]

    • Skin irritation (Category 2)[7]

    • Serious eye irritation (Category 2)[7]

    • Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[7]

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry, well-ventilated area away from ignition sources.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the selective nucleophilic substitution of a di-halogenated pyridine precursor. The following protocol is based on established methodologies for the synthesis of substituted methoxypyridines.[4]

Synthetic Workflow Diagram

The following diagram illustrates a plausible and widely utilized synthetic strategy starting from a di-substituted pyridine.

G cluster_0 Synthesis of this compound A 2,6-Difluoropyridine C Reaction Vessel (Solvent: Methanol or THF) A->C B Sodium Methoxide (NaOMe) B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Heat/Stir E Work-up & Purification (e.g., Extraction, Chromatography) D->E Quench/Extract F This compound (Final Product) E->F

Caption: General workflow for synthesizing this compound via SNAr.

Experimental Protocol: Synthesis from 2,6-Difluoropyridine

This protocol describes a representative method for the monosubstitution of 2,6-difluoropyridine with sodium methoxide. The key to success is controlling the stoichiometry to favor monosubstitution over the undesired disubstitution product (2,6-dimethoxypyridine).

Materials:

  • 2,6-Difluoropyridine (1.0 eq)

  • Sodium methoxide (0.95 - 1.0 eq)

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluoropyridine (1.0 eq) and anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add a solution of sodium methoxide (0.95 eq) in methanol to the stirred reaction mixture. Using slightly less than one equivalent of the nucleophile minimizes the formation of the di-substituted byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Causality: The choice of 2,6-difluoropyridine as a starting material is strategic; fluorine is a highly effective leaving group for SNAr on electron-deficient rings.[8] The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electronegative nitrogen atom in the pyridine ring. Controlling the stoichiometry and temperature is critical to achieve high selectivity for the desired mono-substituted product.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound in synthesis stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions at the C2 position.

The SNAr Mechanism

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is enhanced by the inductive effect of the C2-fluorine atom, making the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.[9] The reaction proceeds through a two-step addition-elimination mechanism, although concerted mechanisms have also been proposed for certain systems.[9]

Step 1: Nucleophilic Attack A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the C2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom.

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group, resulting in the substituted pyridine product.

Reactivity Diagram: SNAr with an Amine Nucleophile

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactants This compound + R₂NH Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition Products 2-(Dialkylamino)-6-methoxypyridine + F⁻ Intermediate->Products Elimination

Caption: Mechanism of SNAr on this compound with an amine.

Scope of Reactivity

This SNAr reactivity is highly versatile, allowing for the introduction of a wide array of functional groups. Common transformations include:

  • Amination: Reaction with primary or secondary amines to form 2-amino-6-methoxypyridine derivatives. This is a cornerstone reaction for building complex drug scaffolds.

  • Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form 2-alkoxy- or 2-aryloxy-6-methoxypyridines.

  • Thiolation: Reaction with thiols to introduce sulfur-containing moieties.

  • Carbon-Carbon Bond Formation: Reactions with soft carbon nucleophiles, such as enolates or organometallic reagents, can also occur under specific conditions.

Spectroscopic Analysis and Characterization

While experimental spectra for this compound are not widely published in peer-reviewed literature, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following section provides an expert interpretation of the expected spectral data based on the known effects of the substituents and data from analogous structures.[2]

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR Three aromatic signals: A triplet (~7.7-7.9 ppm) for H4, and two doublets of doublets for H3 (~6.4-6.6 ppm) and H5 (~6.7-6.9 ppm), showing characteristic H-F and H-H couplings. One singlet: A sharp singlet for the methoxy protons (-OCH₃) around 3.9-4.0 ppm.
¹³C NMR Six distinct signals: Two signals at very low field for C2 and C6 (~163-166 ppm) due to attachment to heteroatoms, with C2 showing a large ¹JCF coupling. Three signals in the aromatic region for C3, C4, and C5 (~100-145 ppm), each showing smaller through-bond C-F couplings. One signal for the methoxy carbon (-OCH₃) around 54-56 ppm.
¹⁹F NMR A single resonance is expected in the typical range for fluoropyridines. The signal will likely be a multiplet due to coupling with the H3 and H5 protons.
IR Spectroscopy C-F Stretch: A strong band around 1250-1300 cm⁻¹. Aromatic C=C/C=N Stretch: Multiple bands in the 1450-1650 cm⁻¹ region. C-O Stretch: A strong band around 1020-1050 cm⁻¹ (asymmetric) and ~1250 cm⁻¹ (symmetric). C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): A prominent peak at m/z = 127. Fragmentation would likely involve loss of a methyl radical (-CH₃) to give a peak at m/z = 112, or loss of formaldehyde (-CH₂O) to give a peak at m/z = 97.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block for synthesizing high-value, complex molecules.

Medicinal Chemistry and Kinase Inhibitors

Dysregulation of protein kinases is a key factor in many diseases, particularly cancer.[5][6] Consequently, kinase inhibitors are a major class of therapeutic agents. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif that can effectively target the ATP-binding site of many kinases.

This compound is an ideal starting material for creating libraries of 2-aminopyridine derivatives. Through SNAr reactions, a diverse range of amine-containing fragments can be readily installed at the 2-position. This allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) to optimize inhibitor potency, selectivity, and drug-like properties.[4]

Agrochemicals and Materials Science

Beyond pharmaceuticals, the substituted pyridine core is also important in the development of modern agrochemicals, such as fungicides and pesticides.[3] The unique electronic properties imparted by the fluoro and methoxy groups can lead to compounds with enhanced biological activity and favorable environmental profiles. In materials science, these heterocycles can be incorporated into polymers or organic light-emitting diodes (OLEDs) to create materials with specific electronic or photophysical properties.[3]

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is defined by its predictable and efficient reactivity in nucleophilic aromatic substitution. The strategic placement of a fluorine leaving group and a methoxy modulating group on the electron-deficient pyridine ring provides a reliable platform for the synthesis of complex molecular architectures. Its widespread use in the synthesis of kinase inhibitors underscores its importance in modern drug discovery, enabling the rapid generation of novel compounds to probe biological systems and develop next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage this key building block in their research.

References

An In-depth Technical Guide to 2-Fluoro-6-methoxypyridine (CAS No. 116241-61-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-6-methoxypyridine, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, reactivity, applications, and safety protocols, grounding all claims in authoritative scientific literature.

Introduction and Core Properties

This compound, registered under CAS number 116241-61-3, is a substituted pyridine derivative that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules.[1] Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring, make it a valuable synthon in medicinal chemistry and materials science.[2]

The strategic placement of the fluoro and methoxy groups at the 2 and 6 positions, respectively, imparts a distinct reactivity profile, influencing its role in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This guide will explore the fundamental chemistry of this compound and provide practical insights into its application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 116241-61-3[1]
Molecular Formula C₆H₆FNO[1]
Molecular Weight 127.12 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 185 - 187 °C[2]
Density 1.146 g/cm³[2]
Refractive Index 1.4750-1.4800 @ 20°C[3]
Solubility Slightly soluble in water; soluble in common organic solvents.[2]

Synthesis of this compound: A Proposed Protocol

While various synthetic strategies for fluorinated and methoxylated pyridines exist, a prevalent and industrially scalable approach involves the nucleophilic aromatic substitution (SNAr) on a readily available di-halogenated pyridine precursor. The following protocol is a scientifically grounded proposal based on established methodologies for similar compounds, such as the Halex process.[4]

Causality of Experimental Choices

The choice of 2,6-difluoropyridine as a starting material is predicated on the higher reactivity of the C-F bond at the 2-position towards nucleophilic attack, which is further activated by the electron-withdrawing nature of the pyridine nitrogen. Sodium methoxide is a strong, yet cost-effective, nucleophile for introducing the methoxy group. A polar aprotic solvent like DMSO is selected to enhance the solubility of the reagents and facilitate the SNAr reaction. The reaction temperature is a critical parameter; it must be high enough to overcome the activation energy but controlled to minimize side reactions.

Proposed Experimental Protocol: Synthesis from 2,6-Difluoropyridine

Reaction: Nucleophilic aromatic substitution of 2,6-difluoropyridine with sodium methoxide.

Materials:

  • 2,6-Difluoropyridine

  • Sodium methoxide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, add sodium methoxide (1.0 equivalent).

  • Under a nitrogen atmosphere, add anhydrous DMSO to the flask and stir until the sodium methoxide is fully dissolved.

  • Slowly add 2,6-difluoropyridine (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with toluene (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to yield this compound as a colorless to light yellow liquid.

Visualization of the Synthetic Workflow

Synthesis_Workflow reagents Reagents: - 2,6-Difluoropyridine - Sodium Methoxide - Anhydrous DMSO reaction_vessel Reaction Vessel (80-90 °C, 4-6h) reagents->reaction_vessel 1. Dissolve & Add workup Workup: 1. Quenching (aq. NH4Cl) 2. Extraction (Toluene) 3. Washing (Brine) 4. Drying (MgSO4) reaction_vessel->workup 2. Reaction Completion purification Purification: Fractional Distillation workup->purification 3. Crude Product product Product: This compound purification->product 4. Pure Product Reactivity_Diagram start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu⁻ cross_coupling Metal-Catalyzed Cross-Coupling start->cross_coupling Pd catalyst snar_product 2-Nu-6-methoxypyridine (Nu = NR₂, OR, SR) snar->snar_product suzuki_product 2-Aryl-6-methoxypyridine cross_coupling->suzuki_product Ar-B(OH)₂ (Suzuki) sonogashira_product 2-Alkynyl-6-methoxypyridine cross_coupling->sonogashira_product R-C≡CH (Sonogashira)

References

2-Fluoro-6-methoxypyridine reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 2-Fluoro-6-methoxypyridine

Abstract

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique electronic properties, stemming from the interplay between the electronegative fluorine atom, the methoxy group, and the electron-deficient pyridine core, impart a distinct reactivity profile. This guide provides an in-depth exploration of the molecule's stability and core reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and Palladium-Catalyzed Cross-Coupling reactions. By elucidating the principles that govern its chemical behavior and providing actionable experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage this valuable intermediate in complex molecular synthesis.

Physicochemical Properties and Stability

A thorough understanding of a reagent's physical properties and stability is paramount for its safe handling and effective use in synthesis.

1.1. Physical Data

This compound is typically a colorless to light yellow liquid at room temperature.[1] Its key physical properties are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₆H₆FNO[2]
Molecular Weight 127.12 g/mol [2]
Boiling Point 185 - 187 °C[1]
Density 1.146 g/cm³[1]
Flash Point 72 °C[1]
Refractive Index 1.495[1]
CAS Number 116241-61-3[2][3][4]

1.2. Handling, Storage, and Stability

Proper storage is crucial for maintaining the integrity of this compound.

  • Storage Conditions : The compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[3][5] Containers must be kept tightly sealed.[6]

  • Chemical Stability : It is stable under recommended storage conditions.[6] However, it is incompatible with strong oxidizing agents.[6]

  • Thermal Decomposition : Exposure to high heat, flames, or sparks should be avoided.[6] In the event of a fire, hazardous decomposition products can be formed, including carbon oxides, nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF).[6][7]

  • Safety Precautions : this compound is a flammable liquid and vapor.[2][8] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a chemical fume hood.[7]

Core Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electronic characteristics of its substituted pyridine ring. The ring nitrogen and the fluorine atom act as strong electron-withdrawing groups, rendering the ring electron-deficient and activating it towards specific transformations.

2.1. Nucleophilic Aromatic Substitution (SNAr)

SNAr is arguably the most prominent reaction pathway for this compound. The C2 position is highly activated towards nucleophilic attack due to the strong inductive effect of the adjacent fluorine atom and the resonance-stabilizing influence of the ring nitrogen.

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring. In the subsequent step, aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in this context.[9]

DoM_Workflow DoM Workflow start This compound step1 Add Strong Base (e.g., n-BuLi, THF, -78 °C) start->step1 intermediate C5-Lithiated Intermediate step1->intermediate step2 Quench with Electrophile (E⁺) intermediate->step2 end C5-Functionalized Product step2->end Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-F pd0->pd_complex ox_add Oxidative Addition ox_add->pd0 pd_r Ar-Pd(II)L₂-R' pd_complex->pd_r transmetal Transmetalation transmetal->pd_complex pd_r->pd0 red_elim Reductive Elimination red_elim->pd_r arF Ar-F (2-F-6-OMePy) boronic R'-B(OH)₂ + Base product Ar-R'

References

A Researcher's Comprehensive Guide to the Safe Handling of 2-Fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and drug development professional, a profound understanding of a reagent's safety profile is not a matter of regulatory compliance, but a cornerstone of scientific excellence and personal safety. This guide provides an in-depth technical overview of the safe handling, storage, and emergency management of 2-Fluoro-6-methoxypyridine, moving beyond mere procedural lists to explain the causality behind safety protocols.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a versatile building block in medicinal chemistry and materials science.[1] However, its utility is matched by a distinct hazard profile that demands rigorous adherence to safety protocols. The primary hazards are well-documented and stem from its chemical structure and physical properties.[2]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Flammable liquid and vapor (Category 3): This classification indicates that the substance has a flashpoint that makes it a fire hazard under typical laboratory conditions.[2] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3]

  • Causes skin irritation (Category 2): Direct contact with the skin can lead to irritation.[2]

  • Causes serious eye irritation (Category 2): The substance can cause significant, but reversible, eye irritation upon contact.[2]

  • May cause respiratory irritation (Specific Target Organ Toxicity – Single Exposure, Category 3): Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[2]

Chemical and Physical Properties Overview
PropertyValueSource
Molecular Formula C₆H₆FNO[2]
Molecular Weight 127.12 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 180-190 °C[1]
Flash Point 72 °C
Solubility Soluble or slightly soluble in common organic solvents (e.g., ethanol, ether, dichloromethane)[1]

Exposure Controls and Personal Protection: A Multi-Layered Defense

Effective risk mitigation hinges on a multi-layered approach to exposure control, combining engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] This is critical to minimize the concentration of flammable vapors and to prevent inhalation.

  • Ignition Source Control: Given its flammability, all potential ignition sources (e.g., open flames, hot plates, static electricity) must be strictly excluded from the handling area. Use of explosion-proof electrical equipment is recommended.[3][4]

  • Eyewash Stations and Safety Showers: Readily accessible and tested eyewash stations and safety showers are mandatory in any laboratory where this chemical is handled.[3]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.

    • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Safe Handling and Storage: Proactive Measures for Accident Prevention

Handling Protocols
  • Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, containers should be properly grounded and bonded during transfer operations.[4]

  • Use of Non-Sparking Tools: Employ tools made from non-sparking materials (e.g., brass, bronze) when opening or handling containers.[4]

  • Avoid Inhalation and Contact: Handle the substance in a manner that minimizes the generation of vapors and aerosols. Avoid direct contact with skin, eyes, and clothing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the chemical is used.[4]

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[4]

  • Container: Keep the container tightly closed when not in use.[4]

  • Incompatibilities: Store separately from strong oxidizing agents.[4]

Emergency Procedures: A Calm and Coordinated Response

A well-rehearsed emergency plan is critical to mitigating the consequences of an accident.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Response

The response to a spill should be dictated by its size and the immediate hazards it presents.

A Alert personnel in the immediate area B Don appropriate PPE (gloves, goggles, lab coat) A->B C Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) B->C D Work from the outside of the spill inwards C->D E Collect the absorbed material using non-sparking tools D->E F Place the waste in a sealed, labeled container for hazardous waste disposal E->F G Decontaminate the spill area with a suitable solvent, followed by soap and water F->G H Ventilate the area G->H

Caption: Minor Spill Response Workflow

A Evacuate the area immediately B Alert others and activate the fire alarm if necessary A->B C Isolate the area and restrict access B->C D If safe to do so, shut off ignition sources and increase ventilation C->D E Contact the institution's emergency response team or local fire department D->E F Provide the emergency responders with the Safety Data Sheet (SDS) and all relevant information E->F A Generation of Waste (residues, contaminated materials) B Segregate waste at the source A->B C Collect in a compatible, sealed, and labeled container B->C D Store in a designated Satellite Accumulation Area C->D E Request pickup from Environmental Health & Safety D->E F Transportation and disposal by a licensed contractor E->F

References

A Comprehensive Technical Guide to the Solubility of 2-Fluoro-6-methoxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This guide provides a detailed exploration of the solubility characteristics of 2-Fluoro-6-methoxypyridine, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond simple data presentation. It delves into the physicochemical principles governing the solubility of this reagent, offering predictive insights and robust experimental protocols for its accurate determination. By synthesizing theoretical knowledge with practical, field-tested methodologies, this guide aims to empower researchers to optimize their synthetic and developmental workflows.

Introduction: The Strategic Importance of Solubility in Synthesis

This compound is a versatile heterocyclic compound frequently utilized in the synthesis of complex pharmaceutical agents. Its unique electronic properties, stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, make it a valuable synthon. However, successful and scalable synthesis hinges on a thorough understanding of its behavior in solution. Solubility is not merely a physical constant; it is a critical parameter that dictates reaction efficiency, influences impurity profiles, and governs the feasibility of downstream processing, such as crystallization and formulation.

A comprehensive grasp of this compound's solubility profile enables chemists to:

  • Select Optimal Reaction Media: Ensuring complete dissolution of reactants is fundamental to achieving homogenous reaction conditions, thereby maximizing reaction rates and yields.

  • Streamline Purification Processes: Strategic solvent selection, based on differential solubility, is key to effective crystallization, extraction, and chromatographic purification.

  • Anticipate and Troubleshoot Scale-up Challenges: Solubility issues are a common hurdle during process scale-up. Proactive characterization can mitigate risks of precipitation and ensure process robustness.

This guide provides the foundational knowledge and practical tools necessary to navigate the solubility landscape of this important synthetic intermediate.

Physicochemical Properties Governing Solubility

To predict and understand the solubility of this compound, we must first examine its molecular structure and resulting physical properties. The principle of "like dissolves like" is the cornerstone of this analysis, where solubility is favored when the intermolecular forces of the solute and solvent are similar.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Solubility
Molecular Formula C₆H₆FNOProvides the elemental composition.
Molecular Weight 127.12 g/mol Influences the energy required to overcome the crystal lattice.
Boiling Point 163-164 °C (at 760 mmHg)Indicates relatively strong intermolecular forces in the liquid state.
Density 1.178 g/cm³Useful for various concentration calculations.
Structure See Figure 1The pyridine ring provides a polar core, while the fluorine and methoxy groups introduce specific electronic and steric effects.
Polarity Moderately PolarThe electronegative nitrogen and fluorine atoms create a significant dipole moment, suggesting good solubility in polar aprotic and some protic solvents.
Hydrogen Bonding Hydrogen Bond AcceptorThe nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors. It lacks a hydrogen bond donor.
Analysis of Intermolecular Forces

The solubility of this compound is a result of the balance between several intermolecular forces:

  • Dipole-Dipole Interactions: The molecule possesses a notable dipole moment due to the electronegative fluorine and nitrogen atoms. This is the primary force driving its solubility in other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces will contribute to its solubility in nonpolar solvents, although to a lesser extent than dipole-dipole interactions.

  • Hydrogen Bonding: As a hydrogen bond acceptor, this compound can interact favorably with protic solvents (e.g., alcohols). However, its inability to act as a hydrogen bond donor will limit its solubility in highly structured hydrogen-bonding networks like water.

The interplay of these forces dictates the compound's affinity for different classes of organic solvents.

Predictive Solubility Profile in Common Organic Solvents

While exhaustive experimental data is not always publicly available, we can predict the solubility of this compound in various organic solvents based on its physicochemical properties. The following table provides a qualitative and predictive assessment.

Table 2: Predicted Solubility of this compound in Representative Organic Solvents

Solvent ClassExample SolventPredicted SolubilityRationale (Based on Intermolecular Forces)
Polar Aprotic Dichloromethane (DCM)HighStrong dipole-dipole interactions between the C-Cl bonds of DCM and the polar pyridine ring.
Tetrahydrofuran (THF)HighFavorable dipole-dipole interactions and potential for weak hydrogen bonding with the ether oxygen.
Acetonitrile (MeCN)HighStrong dipole-dipole interactions with the highly polar nitrile group.
Dimethylformamide (DMF)Very HighExcellent match of polarity and dipole-dipole interactions.
Polar Protic Methanol (MeOH)HighCapable of hydrogen bonding (acceptor) with the solvent's hydroxyl group, alongside strong dipole-dipole interactions.
Ethanol (EtOH)HighSimilar to methanol, with a slight decrease in polarity.
Nonpolar Aromatic TolueneModeratePi-stacking interactions between the pyridine ring and the benzene ring of toluene can promote solubility despite the polarity mismatch.
BenzeneModerateSimilar to toluene.
Nonpolar Aliphatic HexanesLowSignificant mismatch in polarity. Dominated by weak van der Waals forces, which are insufficient to overcome the solute's dipole-dipole interactions.
HeptaneLowSimilar to hexanes.
Ethers Diethyl EtherModerate to HighGood dipole-dipole interactions, but lower polarity than THF may slightly reduce solubility.

A Validated Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a solvent at a specific temperature.

Experimental Workflow Diagram

G prep 1. Preparation - Equilibrate solvent & solute to temp (T) - Prepare saturated solution equil 2. Equilibration - Stir mixture at constant T for 24h - Allow excess solid to settle (e.g., 2h) prep->equil Constant Stirring sample 3. Sampling - Withdraw aliquot of supernatant - Use pre-heated, filtered syringe equil->sample Careful Aspiration analysis 4. Analysis - Dilute aliquot with mobile phase - Quantify concentration via HPLC sample->analysis Known Dilution Factor calc 5. Calculation - Calculate solubility (e.g., mg/mL) - Repeat for n=3 analysis->calc Use Calibration Curve

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a chosen organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (analytical grade)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or sealed flasks

  • Magnetic stirrer and stir bars

  • Temperature-controlled incubator or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (e.g., 50 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled environment (e.g., incubator shaker) set to the desired temperature.

    • Stir the suspension vigorously for a sufficient time to reach equilibrium. A duration of 24 hours is typically adequate.

    • After the equilibration period, cease agitation and allow the excess solid to sediment for at least 2 hours, ensuring a clear supernatant.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter. To prevent premature precipitation, ensure the syringe and filter are at the same temperature as the solution.

    • Immediately dispense the aliquot into a pre-weighed volumetric flask and record the weight.

    • Dilute the sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure reproducibility and statistical validity.

Conclusion and Future Outlook

The solubility of this compound is a multifaceted property governed by its moderately polar nature and its capacity to act as a hydrogen bond acceptor. While highly soluble in polar aprotic and protic solvents, its solubility is limited in nonpolar aliphatic media. This guide provides a robust framework for understanding, predicting, and, most importantly, experimentally verifying its solubility. The provided protocol for isothermal equilibrium solubility determination represents a self-validating system for generating reliable, in-house data critical for process development and optimization. As the applications of this compound continue to expand, a thorough and quantitative understanding of its solution behavior will remain an indispensable tool for the modern chemist.

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 2-Fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-6-methoxypyridine, a pivotal heterocyclic intermediate in modern drug discovery and development. We will explore the fundamental principles governing its synthesis, delve into a representative experimental protocol, and elucidate the compound's significance, grounded in the principles of synthetic chemistry and medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key biological interactions.[1] The strategic introduction of a fluorine atom and a methoxy group onto this ring system, as in this compound, imparts a unique combination of electronic and steric properties. The high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and enhance binding affinity to target proteins.[2] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. This distinct substitution pattern makes this compound a highly sought-after building block for constructing complex molecular architectures with tailored pharmacological profiles.[2][3]

The Discovery: A Synthesis Rooted in Nucleophilic Aromatic Substitution

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in a historical context, its synthesis is a logical extension of well-established principles in heterocyclic chemistry, specifically the nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings. The presence of two activating halogen substituents at the 2- and 6-positions makes the pyridine ring highly susceptible to nucleophilic attack at these positions.[4][5]

The most probable and industrially relevant synthetic route to this compound involves the selective mono-substitution of a 2,6-dihalopyridine precursor. A common and efficient starting material for this transformation is 2,6-difluoropyridine or 2,6-dichloropyridine.[6][7]

The Underlying Chemistry: Regioselectivity in Pyridine SNAr

The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density at the ortho (2- and 6-) and para (4-) positions, making them susceptible to nucleophilic attack. When a nucleophile, such as the methoxide ion (CH₃O⁻), attacks the C-2 or C-6 position of a 2,6-dihalopyridine, a negatively charged intermediate, known as a Meisenheimer complex, is formed.[8] This intermediate is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom, which is a significant stabilizing contribution.[5] The subsequent departure of a halide ion restores the aromaticity of the ring, yielding the substituted product.

The selective mono-substitution to yield this compound from a dihalo-precursor is achieved by carefully controlling the reaction stoichiometry, typically using one equivalent of the nucleophile.

Synthesis of this compound: A Representative Protocol

The following is a detailed, step-by-step methodology for a common laboratory-scale synthesis of this compound, predicated on the nucleophilic aromatic substitution of 2,6-dichloropyridine. This approach is often favored due to the lower cost and ready availability of the starting dichloro-precursor compared to difluoropyridine. The initial halogen exchange reaction to produce the fluoro-chloro intermediate is a key step.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,6-Dichloropyridine98%Major Chemical Supplier
Potassium Fluoride (spray-dried)≥99%Major Chemical Supplier
Sodium Methoxide95%Major Chemical Supplier
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Major Chemical Supplier
Methanol (MeOH)Anhydrous, ≥99.8%Major Chemical Supplier
Diethyl EtherAnhydrous, ≥99.7%Major Chemical Supplier
Saturated Aqueous NaClPrepared in-house
Anhydrous Magnesium SulfateMajor Chemical Supplier
Experimental Workflow

The synthesis can be conceptualized as a two-stage, one-pot process or a sequential two-step process. For clarity, a sequential approach is detailed below.

G cluster_0 Step 1: Halogen Exchange cluster_1 Step 2: Nucleophilic Substitution A 2,6-Dichloropyridine C Heat (e.g., 180-190°C) A->C B Potassium Fluoride (KF) in DMSO B->C D 2-Chloro-6-fluoropyridine C->D Halex Reaction E 2-Chloro-6-fluoropyridine D->E G Heat (e.g., 60-70°C) E->G F Sodium Methoxide (NaOMe) in Methanol F->G H This compound G->H SNAr

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure

Step 1: Synthesis of 2-Chloro-6-fluoropyridine

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,6-dichloropyridine (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add spray-dried potassium fluoride (1.1 eq).

  • Reaction: Heat the reaction mixture to 180-190 °C and stir vigorously. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloro-6-fluoropyridine can be purified by distillation.

Step 2: Synthesis of this compound

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the 2-chloro-6-fluoropyridine (1.0 eq) from Step 1 and anhydrous methanol.

  • Reagent Addition: Carefully add sodium methoxide (1.1 eq) portion-wise. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir. Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with water.

  • Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x volumes). Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Characterization Data

The final product, this compound, is typically a colorless to light yellow liquid.[2] Its identity and purity are confirmed using standard analytical techniques.

PropertyValue
Molecular FormulaC₆H₆FNO
Molar Mass127.12 g/mol
Boiling Point185 - 187 °C
Density1.146 g/cm³
Refractive Index~1.495

Applications in Drug Discovery and Beyond

This compound is a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its utility stems from the differential reactivity of the C-F and C-O bonds, allowing for selective downstream functionalization. It is a key component in the synthesis of nitrogen-containing heterocyclic drugs.[2] Beyond pharmaceuticals, it also finds applications in the development of novel agrochemicals and materials science.[2]

Conclusion

The synthesis of this compound is a testament to the power and predictability of nucleophilic aromatic substitution in heterocyclic chemistry. While its "discovery" may not be attributable to a single eureka moment, its emergence as a key building block is a direct result of the systematic exploration of fluorinated pyridines in the quest for novel and improved chemical entities. The synthetic routes, grounded in fundamental chemical principles, provide a reliable and scalable means of producing this valuable compound, thus fueling innovation in drug discovery and other scientific disciplines.

References

Introduction: The Strategic Value of a Disubstituted Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 2-Fluoro-6-methoxypyridine in Organic Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Among the vast array of substituted pyridines, this compound has emerged as a uniquely versatile and powerful building block. Its strategic disubstitution pattern—an activating, nucleofugal fluorine atom and a modulating, directing methoxy group—provides chemists with a predictable and controllable platform for constructing complex molecular architectures.[3]

The fluorine atom at the 2-position, activated by the ring nitrogen, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3][4][5] This reactivity is finely tuned by the electron-donating methoxy group at the 6-position, which also influences the regioselectivity of other transformations, such as directed metalation.[3] This guide elucidates the core reactivity of this compound, providing field-proven insights, detailed experimental protocols, and a mechanistic framework to empower researchers in leveraging its full synthetic potential.

PropertyValueReference
CAS Number 116241-61-3[6][7]
Molecular Formula C₆H₆FNO[3][7]
Molar Mass 127.12 g/mol [3][7]
Appearance Colorless to light yellow liquid[3]
Boiling Point 185 - 187 °C[3]
Density 1.146 g/cm³[3]

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) - The Primary Reaction Manifold

The most prominent role of this compound in synthesis is as an electrophile in SNAr reactions.[8] The electron-withdrawing nature of the pyridine nitrogen atom depletes the electron density of the ring, particularly at the α (2,6) and γ (4) positions, making them susceptible to nucleophilic attack.[9] The fluorine atom at C-2 is an exceptional leaving group in this context, significantly better than other halogens, due to the high electronegativity which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[4][10]

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[11] In the subsequent step, aromaticity is restored by the expulsion of the fluoride ion.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Product Start This compound + Nu⁻ Intermediate Anionic σ-complex (Resonance Stabilized) Start->Intermediate Addition (Rate-determining step) Product 2-Substituted-6-methoxypyridine + F⁻ Intermediate->Product Elimination (Fast)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reaction is highly general, accommodating a wide range of oxygen, nitrogen, sulfur, and carbon nucleophiles, making it a cornerstone for introducing diverse functionalities onto the pyridine ring.

Field-Proven Protocol: Synthesis of 2-Anilino-6-methoxypyridine

This protocol provides a reliable, step-by-step method for a typical SNAr reaction using an amine nucleophile.

Objective: To replace the fluorine atom of this compound with an aniline moiety.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.

  • Add aniline (1.2 eq) followed by powdered potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-anilino-6-methoxypyridine.

Causality Behind Choices:

  • Base (K₂CO₃): A non-nucleophilic base is required to neutralize the HF formed in situ, driving the reaction to completion.

  • Solvent (DMF): A polar aprotic solvent is ideal as it can solvate the cation of the base while not interfering with the nucleophile, accelerating the reaction rate.

  • Excess Nucleophile: Using a slight excess of aniline ensures the complete consumption of the limiting starting material.

Pillar 2: Directed Metalation and Functionalization

While SNAr is its primary mode of reactivity, the substituents on this compound also allow for directed ortho-metalation (DoM), a powerful C-H functionalization strategy.[12] In this process, a strong base, typically an organolithium reagent, selectively removes a proton from a position ortho to a directing metalating group (DMG). The pyridine nitrogen is a powerful DMG, as is the methoxy group.

For this compound, the potential sites for deprotonation are C-3, C-4, and C-5. The C-6 position is blocked by the methoxy group.

  • The methoxy group directs to C-5.

  • The pyridine nitrogen directs to C-6 (blocked) and C-2 (blocked by fluorine).

  • The inductive effect of the fluorine atom at C-2 will increase the acidity of the proton at C-3.

Therefore, lithiation is most likely to occur at the C-3 or C-5 position, depending on the specific base and reaction conditions used.[13][14] The resulting organolithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles (E⁺) to install new functional groups with high regioselectivity.

DoM_Workflow Start This compound Lithiation Deprotonation (e.g., LDA, THF, -78 °C) Start->Lithiation Intermediate Pyridyllithium Intermediate Lithiation->Intermediate Forms Regioselectively Quench Quench with Electrophile (E⁺) (e.g., DMF, TMSCl, I₂) Intermediate->Quench Product Functionalized Product (e.g., Aldehyde, Silyl, Iodide) Quench->Product

Caption: Workflow for Directed ortho-Metalation (DoM).

Experimental Protocol: Regioselective Lithiation and Iodination at C-5

Objective: To introduce an iodine atom at the C-5 position via a DoM-quench sequence.

Materials:

  • This compound (1.0 eq)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

  • Iodine (I₂) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel.

  • Add anhydrous THF to the flask and cool the solvent to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) to the cold THF.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.

  • Add the iodine solution dropwise to the pyridyllithium solution at -78 °C.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C, then warm slowly to room temperature.

  • Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume excess iodine.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography to afford 2-fluoro-5-iodo-6-methoxypyridine.

Trustworthiness of the Protocol:

  • Low Temperature: The use of -78 °C is critical to ensure the kinetic deprotonation occurs regioselectively and to prevent decomposition of the organolithium intermediate.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. Rigorous exclusion of water is mandatory for success.

Pillar 3: Application in Cross-Coupling Reactions

While the C-F bond is not typically cleaved in standard palladium-catalyzed cross-coupling reactions, this compound is an excellent precursor for generating substrates for such transformations.[3] Following the DoM protocol described above, the pyridine ring can be functionalized with groups amenable to cross-coupling, such as halides (Br, I) or boronic esters.[15][16]

For example, the 2-fluoro-5-iodo-6-methoxypyridine synthesized in the previous protocol is a prime candidate for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions at the C-5 position. This two-step sequence (DoM/iodination followed by cross-coupling) transforms a simple C-H bond into a new C-C or C-N bond, dramatically increasing molecular complexity.

Coupling ReactionReagent PartnerCatalyst System (Typical)Bond Formed
Suzuki Aryl/vinyl boronic acid or esterPd(PPh₃)₄, Na₂CO₃C(sp²)-C(sp²)
Sonogashira Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NC(sp²)-C(sp)
Buchwald-Hartwig AminePd₂(dba)₃, Xantphos, Cs₂CO₃C(sp²)-N

This strategy provides a modular approach to building libraries of substituted 6-methoxypyridines, a privileged scaffold in medicinal chemistry.[17][18] The fluorine at C-2 can be retained as a metabolic blocking point or a modulator of pKa, or it can be displaced by a nucleophile in a subsequent SNAr step, demonstrating the orthogonal reactivity inherent in this molecule.

Conclusion: A Multifaceted Synthetic Tool

This compound is far more than a simple substituted heterocycle; it is a sophisticated synthetic building block with multiple, orthogonally addressable reactive sites. Its utility is centered on three core transformations:

  • Facile SNAr at the C-2 position for the introduction of a wide array of nucleophiles.

  • Regioselective DoM for C-H functionalization at other positions on the ring.

  • Versatile Precursor for cross-coupling reactions to build molecular complexity.

The interplay between the activating fluorine and the modulating methoxy group provides a predictable platform for advanced organic synthesis. For researchers in drug discovery and materials science, mastering the reactivity of this molecule opens a direct and efficient path to novel and valuable chemical entities.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 2-Aryl-6-methoxypyridine Motif

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol focuses on a particularly valuable, yet challenging, substrate class: 2-fluoro-6-methoxypyridine. The resulting 2-aryl-6-methoxypyridine scaffold is a privileged motif in medicinal chemistry. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

However, the coupling of 2-halopyridines, especially those bearing electron-donating groups like methoxy, presents a unique set of challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation—a phenomenon often referred to as the "2-pyridyl problem".[2][3] Furthermore, the electron-rich nature of the pyridine ring can make oxidative addition, the first committed step of the catalytic cycle, more difficult compared to electron-deficient systems.[4]

This guide provides a comprehensive framework for successfully executing the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer a systematic approach to troubleshooting common issues.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl PdII_Aryl->Pd0 Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Boronic Ar'-B(OR)2 Boronate [Ar'-B(OR)3]- Boronic->Boronate Base Base Base->Boronate Halide Ar-X Halide->OxAdd Boronate->Transmetalation

Figure 1: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with electron-rich halides.[4][6] The C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds, making this step particularly challenging.

  • Transmetalation : The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[5] This complex then transfers its organic group to the palladium center, displacing the halide. The choice of base is critical as it influences the rate of this step and can affect side reactions.[7]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1][5]

Critical Experimental Parameters: A Guided Approach

The success of the Suzuki coupling with this compound hinges on the judicious selection of several key parameters.

Catalyst and Ligand Selection

The choice of palladium source and, more importantly, the ancillary ligand is crucial for overcoming the challenges associated with this substrate.

  • Palladium Precatalyst : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and preformed catalyst-ligand complexes like Pd(PPh₃)₄ or Buchwald precatalysts (e.g., XPhos Pd G4).[8][9][10] While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader applicability.[10]

  • Ligands : For electron-rich and sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often required.[11][12][13] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[11] Examples include:

    • Buchwald-type biaryl phosphines : SPhos, XPhos, and RuPhos are highly effective for coupling challenging substrates.[9][14][15]

    • Bulky trialkylphosphines : P(t-Bu)₃ and PCy₃ can also be very effective, particularly for less reactive aryl chlorides and fluorides.[8][12]

The Role of the Base

The base plays multiple roles in the catalytic cycle, including the formation of the active boronate species and facilitating the regeneration of the Pd(0) catalyst.[5][7] The strength and nature of the base can profoundly impact the reaction outcome.

  • Inorganic Bases :

    • Potassium Phosphate (K₃PO₄) : Often an excellent choice, providing a good balance of reactivity while minimizing side reactions like ester hydrolysis.[10][16]

    • Potassium or Cesium Carbonate (K₂CO₃, Cs₂CO₃) : Widely used and effective for a broad range of substrates.[3][17] Cesium carbonate is more soluble and can be advantageous in certain solvent systems.

  • Stronger Bases :

    • Potassium tert-butoxide (KOtBu) : Can significantly increase reaction rates, especially with sterically hindered partners, but may promote side reactions.[7]

Solvent System

The solvent must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is commonly employed.

  • Aprotic Polar Solvents : 1,4-Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used.[16][18][19] Dioxane/water mixtures are a robust starting point.[10]

  • Aromatic Solvents : Toluene can also be effective, particularly at higher temperatures.[19]

Boron Reagent

While boronic acids are the most common coupling partners, their stability can be an issue, with protodeboronation (replacement of the C-B bond with C-H) being a major side reaction.[3]

  • Boronic Acids : Readily available but susceptible to decomposition.[3]

  • Boronate Esters (e.g., pinacol esters) : More stable towards protodeboronation and often provide more reproducible results.[3][14]

  • Potassium Trifluoroborate Salts (R-BF₃K) : Highly stable, crystalline solids that are easy to handle and can be excellent coupling partners.[8]

Recommended Protocol: Suzuki Coupling of this compound with an Arylboronic Acid

This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Materials
  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2–1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4-5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Standard laboratory glassware (Schlenk flask or sealable reaction vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure
  • Reaction Setup : To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), the palladium precatalyst (Pd₂(dba)₃, 2 mol%), and the ligand (SPhos, 4.5 mol%).[1][10][20]

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[1][2]

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 or 5:1 solvent ratio. The final concentration of the limiting reagent should be approximately 0.1–0.2 M.[10][16]

  • Reaction : Heat the reaction mixture to 90–110 °C in a preheated oil bath and stir vigorously.[2][21]

  • Monitoring : Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS. Reaction times can vary from a few hours to 24 hours.[1]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[2][10]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter the mixture, and concentrate the filtrate under reduced pressure.[1][2]

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-methoxypyridine.[22]

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki couplings of challenging halopyridines, providing a basis for comparison and optimization.

Coupling Partner 1Coupling Partner 2Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
2-Bromopyridine deriv.Arylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)Dioxane/H₂O90-100Moderate-Good[10]
2-Chloropyridine deriv.Arylboronic acidPd₂(dba)₃ (2-3)SPhos (6-9)KF (anhyd.)1,4-Dioxane110Good[20]
Pyridine-2-sulfonyl fluorideHetero(aryl)boronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane65-1005-89[14][23]
6-Methoxypyridyl-2-boronic esterAryl bromidePd catalyst (3)Phosphine oxide (3)CsF (2)Toluene90Good[21]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues and provides actionable solutions.[3]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inefficient base or solvent system. 3. Catalyst inhibition by pyridine nitrogen.[3] 4. Low reaction temperature.1. Use a fresh batch of catalyst or a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., THF, Toluene).[9] 3. Increase ligand loading or switch to a bulkier ligand (e.g., XPhos, RuPhos).[14] 4. Increase the reaction temperature.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic impurities. 2. Prolonged reaction time at high temperature. 3. Base is too strong.1. Use anhydrous solvents and ensure reagents are dry. 2. Optimize for shorter reaction times. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[3] 3. Use a milder base like KF or K₂CO₃.[18]
Formation of Homocoupled Products 1. Presence of oxygen. 2. Inefficient transmetalation.1. Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents. 2. Re-evaluate the base and solvent combination to promote the desired cross-coupling pathway.
Hydrodehalogenation of Starting Material 1. Presence of a hydrogen source. 2. Side reaction pathway of the palladium catalyst.1. Ensure anhydrous conditions. 2. Screen different ligands and catalyst systems.

Safety and Handling

  • Reagents : this compound, boronic acids, palladium catalysts, and phosphine ligands can be toxic, irritants, or sensitizers. Always consult the Safety Data Sheet (SDS) for each chemical before use.[24][25][26][27]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[27]

  • Handling : Handle all reagents in a well-ventilated fume hood. Avoid inhalation of dusts and vapors.[26][27]

  • Waste Disposal : Dispose of chemical waste according to institutional and local regulations.[24]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for accessing valuable scaffolds in drug discovery and materials science. While challenges such as catalyst inhibition and substrate reactivity exist, a systematic approach to optimizing reaction parameters can lead to high yields and reproducible results. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can successfully employ this protocol to synthesize a diverse range of 2-aryl-6-methoxypyridine derivatives.

References

Application Notes and Protocols: The Strategic Utility of 2-Fluoro-6-methoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of 2,6-Disubstituted Pyridines in Drug Discovery

The pyridine ring is a cornerstone motif in medicinal chemistry, present in a significant percentage of FDA-approved small molecule drugs.[1][2] Its ability to act as a bioisostere of a phenyl ring, engage in hydrogen bonding via its nitrogen atom, and influence the physicochemical properties of a molecule makes it a "privileged scaffold." Specifically, the 2,6-disubstitution pattern offers a unique vector for molecular elaboration, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.

This guide focuses on 2-Fluoro-6-methoxypyridine , a versatile building block that leverages the distinct electronic properties of both a fluorine and a methoxy substituent to achieve desirable outcomes in drug design. The fluorine atom, with its high electronegativity and minimal steric bulk, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, arguably the most important transformation for this scaffold.[3] Furthermore, the strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[4] Concurrently, the methoxy group at the 6-position acts as a powerful electronic modulator. It is an electron-donating group by resonance, which can influence the reactivity of the ring and the basicity of the pyridine nitrogen. This electronic interplay between the strongly electron-withdrawing fluorine and the electron-donating methoxy group makes this compound a highly reactive and synthetically versatile intermediate for creating libraries of novel compounds.[4]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the properties of this compound, a detailed, field-proven protocol for its application in a key synthetic transformation, and insights into its role in the broader context of drug discovery workflows, particularly in the synthesis of kinase inhibitors.

Physicochemical and Reactivity Profile

A clear understanding of the physical and chemical properties of a building block is paramount for successful reaction design and execution. The key attributes of this compound are summarized below.

PropertyValueSignificance in Synthetic Applications
Molecular Formula C₆H₆FNOProvides the elemental composition.
Molar Mass 127.12 g/mol Essential for stoichiometric calculations in reaction protocols.[4]
Appearance Colorless to light yellow liquidInforms on the expected physical state at room temperature.[4]
Boiling Point 185 - 187 °CCritical for purification by distillation and for determining appropriate reaction temperatures.[4]
Density 1.146 g/cm³Useful for converting between mass and volume.[4]
Reactivity Highly susceptible to SNAr at the C2 positionThe fluorine atom is an excellent leaving group, activated by the ring nitrogen. This is the primary mode of reactivity for this scaffold.[3]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in medicinal chemistry lies in its facile reaction with a wide array of nucleophiles via nucleophilic aromatic substitution (SNAr). This reaction allows for the direct installation of diverse functional groups, which is a cornerstone of structure-activity relationship (SAR) studies.

Causality of Reactivity

The high reactivity of the C2-fluorine towards substitution is a result of several combined electronic factors:

  • Electronegativity of Fluorine: Fluorine is the most electronegative element, polarizing the C-F bond and making the C2 carbon highly electrophilic.

  • Pyridine Nitrogen: The ring nitrogen acts as a powerful electron-withdrawing group through both inductive and resonance effects, further activating the C2 and C6 positions towards nucleophilic attack.

  • Stability of the Meisenheimer Complex: The intermediate formed upon nucleophilic attack (the Meisenheimer complex) is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. This lowers the activation energy of the reaction.[5]

  • Excellent Leaving Group: The fluoride anion is a good leaving group in the context of SNAr on electron-deficient aromatic systems. Reactions of 2-fluoropyridines are reported to be over 300 times faster than their 2-chloropyridine counterparts.[3]

The following diagram illustrates the general mechanism for the SNAr reaction on this compound.

Caption: General mechanism of the SNAr reaction.

Protocol 1: Synthesis of 2-(Piperazin-1-yl)-6-methoxypyridine

This protocol provides a detailed, step-by-step methodology for a representative SNAr reaction between this compound and piperazine, a common secondary amine used in the synthesis of many drug candidates. The resulting product is a valuable intermediate for further functionalization.

Materials and Reagents
  • This compound (1.0 eq)

  • Piperazine (2.0 - 3.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMSO can facilitate the absorption of chemicals through the skin. Handle with care.

  • Piperazine is a corrosive solid. Avoid inhalation of dust and skin contact.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), piperazine (2.5 eq), and potassium carbonate (2.0 eq).

    • Rationale: Piperazine is used in excess to drive the reaction to completion and to act as a scavenger for the HF generated in situ. Potassium carbonate is a mild base used to neutralize any generated acid and facilitate the reaction.

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

    • Rationale: Polar aprotic solvents like DMSO or DMF are ideal for SNAr reactions as they solvate the cation of the base (K⁺) but not the anion (CO₃²⁻), increasing its nucleophilicity, and can dissolve the reactants well.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir.

    • Rationale: Heating is often employed to increase the rate of SNAr reactions on pyridines, which can be slower than on more activated systems due to the energy cost of disrupting aromaticity in the intermediate step.[5]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to the DMSO).

    • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

    • Rationale: The addition of water quenches the reaction and dissolves the inorganic salts. The product is extracted into an organic solvent. Multiple extractions ensure complete recovery of the product.

  • Workup - Washing and Drying:

    • Combine the organic layers and wash with brine (2 x 5 volumes).

    • Rationale: The brine wash helps to remove any remaining water and some water-soluble impurities from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure 2-(piperazin-1-yl)-6-methoxypyridine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The following diagram provides a visual summary of this experimental workflow.

protocol_workflow start Combine Reactants: This compound, Piperazine, K₂CO₃ in DMSO heat Heat and Stir (80-100 °C) start->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (Quench with H₂O) monitor->workup extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end Pure 2-(Piperazin-1-yl)-6-methoxypyridine characterize->end

Caption: Experimental workflow for SNAr reaction.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-amino-6-methoxypyridine scaffold, readily accessible from this compound, is a key structural motif in many kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.

The 2-aminopyridine moiety is an excellent hydrogen bond donor and acceptor and can form crucial interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction is a common feature of many potent and selective kinase inhibitors. The methoxy group at the 6-position can serve several purposes:

  • Solubility: It can improve the aqueous solubility of the molecule, a critical parameter for drug development.

  • Conformational Control: It can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the target.

  • Metabolic Stability: It can block a potential site of metabolism (e.g., oxidation), thereby increasing the half-life of the drug.

The diagram below illustrates the role of a 2,6-disubstituted pyridine building block in a typical kinase inhibitor drug discovery workflow.

drug_discovery_workflow start This compound snar S(N)Ar with Diverse Nucleophiles (e.g., amines, thiols, alcohols) start->snar library Compound Library of 2,6-Disubstituted Pyridines snar->library screening High-Throughput Screening (Kinase Inhibition Assays) library->screening hit Hit Identification screening->hit sar Lead Optimization (SAR Studies) hit->sar candidate Preclinical Candidate sar->candidate

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its reactivity is dominated by nucleophilic aromatic substitution at the C2 position, a transformation that is both predictable and high-yielding. The unique electronic interplay between the fluoro and methoxy substituents provides a powerful tool for chemists to generate diverse libraries of compounds for biological screening. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Fluoro-6-methoxypyridine Scaffold

In the landscape of modern drug discovery and development, the pyridine ring is a privileged scaffold, frequently appearing in a multitude of clinically successful pharmaceuticals. The strategic functionalization of this core allows for the fine-tuning of molecular properties crucial for therapeutic efficacy, such as binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This compound, in particular, has emerged as a highly valuable building block. The methoxy group, an electron-donating entity, and the fluorine atom, a compact yet highly electronegative substituent, impart unique electronic characteristics to the pyridine ring. This substitution pattern not only influences the molecule's reactivity but also offers metabolic stability and can modulate pKa, properties of significant interest in medicinal chemistry.

The C-F bond, being the strongest single bond to carbon, presents a unique challenge and opportunity in synthetic chemistry. Its activation is energetically demanding, yet its selective cleavage and replacement via cross-coupling reactions open a direct and powerful avenue for molecular elaboration. Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and their application to challenging substrates like this compound is a testament to their power and versatility.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings of key transformations—Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination—and provide detailed, field-proven protocols to empower the synthesis of novel molecular entities.

Core Concept: The Palladium Catalytic Cycle and C-F Bond Activation

The success of palladium-catalyzed cross-coupling hinges on a well-orchestrated catalytic cycle. While the specifics may vary with the coupling partners, the fundamental steps remain consistent: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.

The activation of the C-F bond in this compound is the crucial initiating step. It involves the oxidative addition of the C-F bond to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is a challenging step due to the high bond dissociation energy of the C-F bond. The choice of a palladium catalyst and, critically, the supporting ligand is paramount to overcoming this energy barrier. Bulky, electron-rich phosphine ligands are often essential as they increase the electron density on the palladium center, which enhances its ability to donate into the σ* orbital of the C-F bond, thereby facilitating its cleavage.[1]

Palladium_Catalytic_Cycle cluster_cycle General Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA_complex Ar-Pd(II)-F (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition (+ Ar-F) Trans_complex Ar-Pd(II)-R (Transmetalation Complex) OA_complex->Trans_complex Transmetalation (+ R-M) Trans_complex->Pd0 Reductive Elimination (- Ar-R) ArF This compound (Ar-F) ArF->OA_complex RM Coupling Partner (R-M = R-B(OH)₂, R-ZnX, R₂NH) RM->Trans_complex Product Coupled Product (Ar-R) Product->Trans_complex caption General Palladium Catalytic Cycle for Cross-Coupling

Figure 1: General Palladium Catalytic Cycle for Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. It involves the coupling of an organohalide with an organoboron reagent, typically a boronic acid or its ester.

Scientific Rationale and Mechanistic Considerations

For the Suzuki coupling of this compound, the key is to select a catalytic system that can efficiently activate the C-F bond while being compatible with the boronic acid and the basic conditions required for transmetalation. The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[2]

Catalyst and Ligand Selection:

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common and effective choices.[3] Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and are reduced in situ to the active Pd(0) species.

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended. Ligands like SPhos, XPhos, or RuPhos are known to promote the oxidative addition of challenging substrates like aryl chlorides and can be extrapolated to fluorides.[4] For less demanding couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used as a single-component catalyst and ligand source.

Base and Solvent Selection:

  • Bases: A variety of bases can be employed, with the choice often depending on the lability of functional groups on the coupling partners. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5]

  • Solvents: A mixture of an organic solvent and water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Common solvent systems include 1,4-dioxane/water, toluene/water, and THF/water.[5]

Experimental Protocols

Protocol 1.1: General Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

ParameterRecommended Condition
Palladium Precursor Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 100 °C
Reaction Time 12-24 h

Step-by-Step Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: Microwave-Assisted Suzuki-Miyaura Coupling using Pd(PPh₃)₄

ParameterRecommended Condition
Catalyst/Ligand Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 120 °C
Reaction Time 15-30 min

Step-by-Step Procedure:

  • In a 10 mL microwave vial containing a stir bar, combine this compound (0.5 mmol, 1 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv.).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.1 (steps 7-10).

Negishi Coupling: A Powerful Tool for Diverse C-C Bond Formations

The Negishi coupling reaction pairs an organohalide with an organozinc reagent, offering a highly versatile method for C-C bond formation.[6] It is particularly valued for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon centers.[6]

Scientific Rationale and Mechanistic Considerations

Organozinc reagents are generally less basic and more thermally stable than their organolithium or Grignard counterparts, which contributes to their broad functional group compatibility. The transmetalation step in the Negishi coupling is typically faster than in many other cross-coupling reactions.

Catalyst and Ligand Selection:

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf) are effective precatalysts.[7]

  • Ligands: For challenging substrates like this compound, bulky and electron-rich ligands such as XPhos or RuPhos are recommended to facilitate the oxidative addition and reductive elimination steps.[4] In some cases, for less sterically demanding partners, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can be sufficient.

Organozinc Reagent Preparation and Solvent Selection:

  • Organozinc Reagents: These can be prepared by the direct insertion of zinc metal into an organic halide or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂ or ZnBr₂).[8] The presence of lithium salts, such as LiCl, can aid in the solubilization and reactivity of the organozinc species.[9]

  • Solvents: Anhydrous ethereal solvents like tetrahydrofuran (THF) or 2-methyl-THF are the most common choices for both the preparation of the organozinc reagent and the coupling reaction itself.

Experimental Protocol

Protocol 2.1: General Negishi Coupling using Pd₂(dba)₃/XPhos

ParameterRecommended Condition
Palladium Precursor Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Organozinc Reagent 1.5 equiv.
Solvent Anhydrous THF
Temperature 60-80 °C
Reaction Time 6-18 h

Step-by-Step Procedure:

  • Preparation of the Organozinc Reagent (if not commercially available): a. To a flame-dried flask under an inert atmosphere, add the corresponding organic halide (1.5 mmol) and anhydrous THF. b. Cool the solution to the appropriate temperature (e.g., -78 °C for organolithium formation) and add the organometallic precursor (e.g., n-BuLi). c. After formation of the organometallic species, add a solution of anhydrous ZnCl₂ (1.6 mmol) in THF and allow the mixture to warm to room temperature.

  • Negishi Coupling: a. In a separate flame-dried reaction vessel under an inert atmosphere, combine Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). b. Add a solution of this compound (1.0 mmol, 1 equiv.) in anhydrous THF. c. To this mixture, add the freshly prepared organozinc reagent solution via cannula. d. Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. f. Extract the mixture with ethyl acetate (3 x 20 mL). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Direct Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base.[10] This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.

Scientific Rationale and Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination follows the general pathway of oxidative addition, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11]

Catalyst and Ligand Selection:

  • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are commonly used.

  • Ligands: The choice of ligand is critical and often depends on the nature of the amine. For primary and secondary alkylamines and anilines, bulky, electron-rich biaryl phosphine ligands are highly effective. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), Xantphos, and the Buchwald family of ligands (e.g., BrettPhos) have shown broad utility.[12]

Base and Solvent Selection:

  • Bases: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. For more sensitive substrates, milder bases like Cs₂CO₃ or K₂CO₃ can be effective, though often requiring higher temperatures or longer reaction times.[13]

  • Solvents: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are standard choices.

Buchwald_Hartwig_Cycle cluster_cycle_bh Buchwald-Hartwig Amination Cycle Pd0 LₙPd(0) OA_complex Lₙ(Ar)Pd(II)-F Pd0->OA_complex Oxidative Addition (+ Ar-F) Amine_complex [Lₙ(Ar)Pd(II)-NHR¹R²]⁺F⁻ OA_complex->Amine_complex Amine Coordination (+ HNR¹R²) Amido_complex Lₙ(Ar)Pd(II)-NR¹R² Amine_complex->Amido_complex Deprotonation (- H-Base⁺F⁻) Amido_complex->Pd0 Reductive Elimination (- Ar-NR¹R²) Base Base Base->Amine_complex caption_bh Catalytic Cycle for Buchwald-Hartwig Amination

Figure 2: Catalytic Cycle for Buchwald-Hartwig Amination.

Experimental Protocol

Protocol 3.1: General Buchwald-Hartwig Amination

ParameterRecommended Condition
Palladium Precursor Pd(OAc)₂ (2 mol%)
Ligand BINAP (3 mol%)
Base NaOtBu (1.4 equiv.)
Solvent Anhydrous Toluene
Temperature 100 °C
Reaction Time 12-24 h

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Add a solution of this compound (1.0 mmol, 1 equiv.) and the amine (1.2 mmol, 1.2 equiv.) in anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse array of functionalized pyridine derivatives. The protocols outlined in these application notes for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions serve as a robust starting point for researchers in drug discovery and materials science. The key to success lies in the judicious selection of the catalyst, ligand, base, and solvent system, tailored to the specific coupling partners. As the field of catalysis continues to evolve, the development of even more active and selective catalysts will undoubtedly further expand the synthetic utility of challenging yet valuable building blocks like this compound, accelerating the discovery of new chemical entities with impactful applications.

References

2-Fluoro-6-methoxypyridine: A Versatile Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and bioavailability.[1][2] Within this context, fluorinated heterocyclic scaffolds, particularly pyridine derivatives, are of paramount importance, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[3][4] 2-Fluoro-6-methoxypyridine has emerged as a critical and versatile building block in this field.[5][6] Its utility is primarily driven by the unique reactivity of the pyridine ring, where the interplay between the ring nitrogen and the fluorine substituent creates a highly activated site for nucleophilic substitution, enabling the efficient construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound, covering its fundamental properties, core reactivity, and practical, field-proven protocols for its application in the synthesis of agrochemical precursors. The focus is not merely on procedural steps but on the underlying chemical principles that govern experimental choices, empowering researchers to adapt and innovate in their discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties and hazards is the foundation of safe and successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 116241-61-3[7][8]
Molecular Formula C₆H₆FNO[7]
Molecular Weight 127.12 g/mol [5][7]
Appearance Colorless to light yellow liquid[5]
Boiling Point 185 - 187 °C[5]
Density 1.146 g/cm³[5]
Flash Point 72 °C[5]
Solubility Slightly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, dichloromethane).[5]
Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to ensure laboratory safety.[7]

  • GHS Hazard Statements:

    • H226: Flammable liquid and vapor.[7][9]

    • H315: Causes skin irritation.[7][9]

    • H319: Causes serious eye irritation.[7][9]

    • H335: May cause respiratory irritation.[7][9]

  • Precautionary Measures:

    • Engineering Controls: Handle exclusively in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[10] Take measures to prevent the buildup of electrostatic charge.

    • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[8][10]

    • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]

Core Reactivity and Mechanistic Rationale

The synthetic power of this compound lies in the lability of its C2-fluorine substituent toward nucleophilic attack, a classic example of Nucleophilic Aromatic Substitution (SNAr).

The Principle of Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (C2, C6) and γ (C4) positions. When a highly electronegative fluorine atom is placed at the C2 position, this site becomes exceptionally electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the fluoride ion is rapid and restores aromaticity. The high reactivity of 2-fluoropyridines compared to their chloro- or bromo-analogs is a hallmark of SNAr reactions where C-Halogen bond cleavage is not the rate-determining step.[12][13] The extreme electronegativity of fluorine provides the strongest activation of the ring toward the initial attack.

Caption: General mechanism for SNAr on this compound.

Strategic Applications in Agrochemical Synthesis

This core reactivity allows for the facile formation of C-N, C-O, and C-S bonds, which are integral to a vast array of agrochemical scaffolds. The methoxy group at the C6 position can also be a site for further modification, such as demethylation, to reveal a hydroxyl group for subsequent functionalization.

Building_Block_Versatility center This compound prod_amine 2-Amino-6-methoxypyridine Derivatives (C-N bond) center->prod_amine  SₙAr prod_ether 2-Alkoxy/Aryloxy-6-methoxypyridine Derivatives (C-O bond) center->prod_ether  SₙAr prod_thioether 2-Thioether-6-methoxypyridine Derivatives (C-S bond) center->prod_thioether  SₙAr prod_biaryl 2-Aryl-6-methoxypyridine Derivatives (C-C bond) center->prod_biaryl  Suzuki Coupling amine R₁R₂NH (Amines) amine->prod_amine alcohol ROH (Alcohols/Phenols) alcohol->prod_ether thiol RSH (Thiols) thiol->prod_thioether boronic ArB(OH)₂ (Boronic Acids) boronic->prod_biaryl Amination_Workflow start Start: Assemble Reactants step1 1. Dissolve this compound, amine (1.1 eq), and base (e.g., K₂CO₃, 2.0 eq) in polar aprotic solvent (e.g., DMSO). start->step1 step2 2. Heat reaction mixture to 80-120 °C under an inert atmosphere (N₂). step1->step2 step3 3. Monitor reaction progress by TLC or LC-MS (typically 4-12 hours). step2->step3 step4 4. Cool to room temperature. Quench with water and extract with an organic solvent (e.g., EtOAc). step3->step4 step5 5. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. step4->step5 step6 6. Purify by column chromatography (e.g., silica gel, Hexanes/EtOAc). step5->step6 end End: Isolated Product step6->end Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (R¹-X) Pd0->OA Pd_Complex1 R¹-Pd(II)L₂-X OA->Pd_Complex1 TM Transmetalation (R²-B(OR)₂) Pd_Complex1->TM + Base Pd_Complex2 R¹-Pd(II)L₂-R² TM->Pd_Complex2 RE Reductive Elimination Pd_Complex2->RE RE->Pd0 Product R¹-R² RE->Product RX This compound (R¹-X) RX->OA Boronic ArB(OH)₂ (R²-BY₂) Boronic->TM

References

Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling of 2-Fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination

This guide provides a detailed protocol and technical insights for the Buchwald-Hartwig amination of 2-fluoro-6-methoxypyridine. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, from its mechanistic underpinnings to practical laboratory execution.

Introduction: The Strategic Value of Aminopyridines

The 2-amino-6-methoxypyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Traditional methods for its synthesis, such as nucleophilic aromatic substitution (SNAr), are often limited. The electron-donating nature of the methoxy group deactivates the pyridine ring, making direct substitution of the fluorine atom challenging without harsh conditions. The Buchwald-Hartwig amination offers a powerful and versatile alternative, enabling the formation of the crucial C-N bond under relatively mild conditions with broad functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, providing access to a vast chemical space previously difficult to explore.[1][3]

This document outlines a robust procedure for this transformation, detailing the critical roles of the catalyst, ligand, base, and solvent, and provides a framework for troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[1][4][5] The generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-fluorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl halides like chlorides and fluorides.[6] The choice of a sterically bulky and electron-rich phosphine ligand is crucial to promote the formation of a highly reactive, monoligated L1Pd(0) species that facilitates this step.[7][8]

  • Amine Coordination & Deprotonation: The resulting Pd(II) complex coordinates with the incoming amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[9]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5] Reductive elimination is typically faster from a three-coordinate intermediate.[1]

Below is a diagram illustrating the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination re_product Ar-NR'R'' (Product) amido_complex->re_product reactants Ar-X + HNR'R'' reactants->pd0 base_in Base base_in->oa_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters and Reagent Selection

The success of the amination of this compound hinges on the judicious selection of four key components. The electron-rich nature of the pyridine ring and the potential for ligand displacement by the pyridine nitrogen make careful selection critical.[10]

ComponentSelection RationaleRecommended Options
Palladium Source Pre-catalysts are preferred as they are air-stable and efficiently generate the active Pd(0) species in situ upon exposure to a base, avoiding the need for external reductants and often leading to more reproducible results.[11][12]G3 or G4 Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4).
Ligand For electron-rich heteroaryl halides, sterically hindered, electron-rich dialkylbiaryl phosphine ligands are superior.[7][13] They promote the formation of the active monoligated catalyst, accelerate the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[8]RuPhos, XPhos, or BrettPhos.
Base A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. The choice can affect functional group tolerance.[14][15] NaOtBu is highly effective but incompatible with base-sensitive groups like esters.[4] K₃PO₄ is a milder, viable alternative.Sodium tert-butoxide (NaOt-Bu), Potassium Phosphate (K₃PO₄), Lithium bis(trimethylsilyl)amide (LHMDS).
Solvent Aprotic, non-coordinating solvents are essential. Ethereal or aromatic hydrocarbon solvents are standard. Chlorinated solvents, acetonitrile, and pyridine must be avoided as they can inhibit the catalyst.[11][15]Toluene, Dioxane, or Tetrahydrofuran (THF).

Detailed Experimental Protocol

This protocol provides a representative procedure for the amination of this compound with a generic secondary amine (e.g., morpholine).

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use. The reaction is air- and moisture-sensitive and must be conducted under an inert atmosphere (Nitrogen or Argon).

Reagents & Materials
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound127.11127 mg1.01.0
Amine (e.g., Morpholine)87.1296 mg (105 µL)1.11.1
XPhos Pd G3 Precatalyst864.5717.3 mg0.020.02
Sodium tert-butoxide (NaOt-Bu)96.10135 mg1.41.4
Toluene (anhydrous)-5.0 mL--

Experimental Workflow Diagram

Workflow cluster_workflow Experimental Workflow start Start prep 1. Prepare Reaction Vessel (Add solids: Aryl Halide, Precatalyst, Base) start->prep inert 2. Establish Inert Atmosphere (Seal vial, evacuate, and backfill with N₂/Ar) prep->inert add_reagents 3. Add Liquid Reagents (Anhydrous Toluene, Amine) via syringe inert->add_reagents reaction 4. Heat and Stir (e.g., 80-100 °C, monitor by TLC/LC-MS) add_reagents->reaction workup 5. Reaction Work-up (Cool, quench, extract with EtOAc/H₂O) reaction->workup purify 6. Purification (Dry organic layer, concentrate, column chromatography) workup->purify end End (Product Characterization) purify->end

References

Application Notes and Protocols for Late-Stage Functionalization of Complex Molecules Using 2-Fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Late-Stage Functionalization in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the ability to rapidly generate structural analogs of a lead compound is paramount. This process, known as Structure-Activity Relationship (SAR) studies, traditionally involves laborious de novo synthesis for each new analog. Late-Stage Functionalization (LSF) has emerged as a transformative strategy, enabling the direct modification of complex, highly functionalized molecules at a late point in their synthetic sequence.[1][2][3] This approach dramatically accelerates the exploration of chemical space around a core scaffold, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties with unprecedented efficiency.[1]

Among the vast toolkit of reagents employed for LSF, heteroaromatic compounds are of particular interest due to their prevalence in pharmaceuticals. The methoxypyridine moiety, for instance, is a common feature in bioactive molecules, capable of influencing solubility, metabolic stability, and target engagement through hydrogen bonding and dipole interactions. This guide focuses on a versatile and highly effective reagent for introducing this valuable structural unit: 2-Fluoro-6-methoxypyridine .

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of this compound for the late-stage functionalization of complex molecules, with a primary focus on the robust and predictable Nucleophilic Aromatic Substitution (SNAr) pathway.

Reagent Profile: this compound

This compound is a colorless to light yellow liquid at room temperature.[4][5] Its utility in LSF stems from the electronic properties of its substituted pyridine ring.

PropertyValueSource
CAS Number 116241-61-3[4]
Molecular Formula C₆H₆FNO[4]
Molecular Weight 127.12 g/mol [4][5]
Purity Typically ≥97%[5]
Storage Inert atmosphere, 2-8°C

The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. This effect is most pronounced at the C2 (ortho) and C4 (para) positions. The fluorine atom at the C2 position is an excellent leaving group for SNAr, significantly more reactive than its chloro- or bromo- counterparts.[6][7] This heightened reactivity is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.[7][8]

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in LSF is through the SNAr mechanism. This is a two-step addition-elimination process that allows for the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds on the pyridine ring.[8]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (e.g., a primary or secondary amine on the complex substrate) attacks the electron-deficient carbon atom bonded to the fluorine (C2). This disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9]

Step 2: Elimination of the Leaving Group and Re-aromatization The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The overall workflow is a powerful method for covalently linking the methoxypyridine moiety to a complex molecule containing a suitable nucleophile.

Caption: The SNAr mechanism for late-stage functionalization.

Core Application: Late-Stage Amination of Complex Molecules

One of the most powerful applications of this compound is the direct arylation of primary and secondary amines present in complex drug candidates or biological probes. The high reactivity of the C-F bond allows this reaction to proceed under relatively mild conditions, preserving the integrity of other sensitive functional groups.

Protocol 1: General Procedure for SNAr with a Complex Amine

This protocol describes a general method for the coupling of this compound with a complex molecule containing a primary or secondary amine.

Materials:

  • Complex amine substrate (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or 1,4-Dioxane

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the complex amine substrate (1.0 eq) and the base (2.0 - 3.0 eq).

  • Solvent Addition: Add the anhydrous solvent to dissolve or suspend the reactants. A typical concentration is 0.1 - 0.5 M with respect to the limiting reagent.

  • Reagent Addition: Add this compound (1.2 - 1.5 eq) to the stirred mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C). The use of microwave irradiation can often significantly reduce reaction times.

  • Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until consumption of the starting material is observed.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[9]

    • Combine the organic layers and wash with brine to remove residual inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized molecule.

Expert Insights & Causality:

  • Choice of Base: A base is crucial to deprotonate the amine nucleophile (or the protonated pyridine intermediate), increasing its nucleophilicity and preventing the accumulation of HF, which could protonate the product or starting materials. Carbonate bases are often preferred for their moderate strength and good functional group tolerance.

  • Solvent Selection: Polar aprotic solvents (DMSO, DMF) are ideal as they effectively solvate the ionic intermediates and reactants without interfering with the nucleophile.

  • Excess Reagent: A slight excess of this compound is used to ensure complete conversion of the valuable complex substrate.

Protocol_Workflow prep 1. Prepare Reactants (Substrate, Base, Solvent) add 2. Add this compound prep->add react 3. Heat Reaction (80-120 °C or Microwave) add->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor workup 5. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 6. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for SNAr functionalization.

Alternative Strategies and Considerations

While SNAr is the most direct method, other modern synthetic techniques can also be employed, particularly when the complex molecule lacks a suitable nucleophile.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[10][11][12] While typically applied to aryl chlorides, bromides, and triflates, conditions have been developed that may accommodate fluoropyridines, especially with specialized ligands. This method is advantageous when coupling less nucleophilic amines or when the SNAr reaction is sluggish.

Considerations for Buchwald-Hartwig Coupling:

  • Catalyst System: Requires a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized phosphine ligand (e.g., XPhos, RuPhos). The choice of ligand is critical for catalytic efficiency.[10][13]

  • Base: Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12]

  • Functional Group Tolerance: The strong bases required can limit the substrate scope compared to the milder conditions often possible with SNAr on highly activated fluoropyridines.

Two-Step C-H Functionalization/SNAr Sequence

For substrates lacking any suitable functional handle, a powerful strategy involves first installing a fluorine atom directly onto the complex molecule's heteroaromatic ring via C-H activation, followed by an SNAr reaction to introduce a new group.[6][7] Although this does not use this compound as the reagent, it is a conceptually related LSF strategy that underscores the utility of the 2-fluoropyridine moiety as a versatile synthetic handle.[6][7]

Decision_Tree start Begin LSF on Complex Molecule (CM) check_nuc Does CM have a N, O, or S nucleophile? start->check_nuc run_snar Strategy 1: Direct SNAr React CM with This compound check_nuc->run_snar Yes check_handle Does CM have a halide or triflate? check_nuc->check_handle No run_buchwald Strategy 2: Buchwald-Hartwig Couple CM with a (6-methoxypyridin-2-yl)amine or boronic ester check_handle->run_buchwald Yes run_ch_act Strategy 3: C-H Activation Install a leaving group (e.g., F) on CM, then perform SNAr check_handle->run_ch_act No

Caption: Decision workflow for selecting an LSF strategy.

Conclusion and Future Outlook

This compound is a powerful and reliable reagent for the late-stage introduction of the methoxypyridine scaffold into complex molecules. Its high reactivity in Nucleophilic Aromatic Substitution reactions allows for the modification of substrates bearing sensitive functional groups under relatively mild conditions. The protocols and strategies outlined in this guide provide a robust starting point for researchers in medicinal chemistry and drug discovery to rapidly generate analogs, accelerate SAR studies, and ultimately shorten the timeline for the development of new therapeutic agents. As the field of late-stage functionalization continues to evolve, the strategic application of well-designed reagents like this compound will remain a cornerstone of efficient molecular design.

References

Scale-up synthesis involving 2-Fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2-Fluoro-6-methoxypyridine

Authored by: A Senior Application Scientist

Abstract

This compound is a critical building block in the synthesis of numerous pharmaceutical and agrochemical agents, valued for the unique reactivity imparted by its substituent pattern.[1] Transitioning its synthesis from a laboratory scale to a pilot or industrial scale presents distinct challenges, including reaction kinetics, thermal management, and handling of hazardous materials. This document provides a comprehensive guide for researchers and process chemists, detailing a robust and scalable protocol for the synthesis of this compound via nucleophilic aromatic substitution (SNAr). It emphasizes the mechanistic rationale behind procedural steps, process optimization, stringent safety protocols, and analytical quality control to ensure a reproducible and safe scale-up.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[2] The specific isomer, this compound (CAS 116241-61-3), offers a unique combination of electronic properties. The fluorine atom at the C2 position serves as an excellent leaving group in SNAr reactions, while the methoxy group at C6 modulates the ring's electronics and provides a site for potential further modification.[3][4] This dual functionality makes it a valuable intermediate for constructing complex molecular architectures found in drug candidates and modern agrochemicals.[1]

While several synthetic routes exist in principle, the most direct and industrially viable approach is the regioselective methoxylation of 2,6-difluoropyridine. Scaling this process requires a deep understanding of the underlying reaction mechanism and careful control over process parameters to mitigate risks and maximize yield and purity.

Synthetic Strategy and Mechanistic Insights

The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored on electron-deficient aromatic rings like pyridine, especially when activated by electron-withdrawing substituents and possessing a good leaving group.[5]

The SNAr Mechanism

The reaction involves two key steps:

  • Nucleophilic Attack: The methoxide anion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient C2 position of the 2,6-difluoropyridine ring. This position is highly activated towards nucleophilic attack due to the inductive effect of the ring nitrogen.[6] This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is stabilized by resonance, with one key resonance structure placing the charge on the electronegative nitrogen atom.[5][6]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of a fluoride ion, which is a good leaving group. The reaction is driven to completion by the formation of the stable aromatic product.

The reaction is highly regioselective for substitution at the C2 (or C6) position over the C3 or C5 positions because the intermediate formed from attack at C2/C6 is significantly more stable.[6]

Caption: The SNAr mechanism for the synthesis of this compound.

Process Optimization and Scale-Up Considerations

Directly translating a lab-scale procedure to a larger scale without modification is often inefficient and unsafe. The following parameters are critical for a successful scale-up.

ParameterLaboratory Scale (1-10 g)Pilot / Industrial Scale (1 kg+)Rationale and Justification
Solvent Anhydrous THF, MethanolAnhydrous THF, Methanol, TolueneMethanol can serve as both solvent and reagent source (if using sodium metal), but THF provides better temperature control due to its lower boiling point and is generally preferred for safety. Toluene can be used for azeotropic removal of water if needed. All solvents must be rigorously dried.
Temperature 0 °C to reflux10-25 °C (controlled addition), then 40-60 °CThe reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation critical. A controlled, slow addition of the methoxide at a lower temperature is mandatory to manage the exotherm, followed by gentle heating to ensure complete reaction.
Stoichiometry 1.1 - 1.2 eq. NaOCH₃1.05 - 1.1 eq. NaOCH₃Using a slight excess of sodium methoxide ensures full conversion of the starting material. A large excess can lead to undesired side reactions or complications during work-up and should be avoided at scale.
Reagent Addition Rapid or portion-wiseSlow, controlled subsurface additionPrevents localized temperature spikes and potential runaway reactions. Subsurface addition ensures the reagent is immediately dispersed into the bulk solution.
Work-up Aqueous QuenchControlled Quench with Isopropanol/Methanol, then waterQuenching unreacted sodium methoxide is highly exothermic. A pre-quench with a less reactive alcohol like isopropanol, followed by methanol and then water, is a safer, more controlled procedure at scale.[7][8]
Purification Flash ChromatographyVacuum DistillationColumn chromatography is not economically or practically viable for multi-kilogram quantities. The product's boiling point (approx. 185-187 °C) makes vacuum distillation the preferred method for achieving high purity on a large scale.[3]

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol describes the synthesis of approximately 1.0 kg of this compound. All operations must be conducted by trained personnel in a controlled environment (e.g., a walk-in fume hood or a designated reactor bay) with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialCAS No.QuantityMolar MassMolesEq.
2,6-Difluoropyridine1513-65-11.00 kg115.07 g/mol 8.69 mol1.0
Sodium Methoxide (30% in MeOH)124-41-41.73 kg (2.0 L)54.02 g/mol 9.56 mol1.1
Anhydrous Tetrahydrofuran (THF)109-99-98.0 L---
Isopropanol67-63-01.0 L---
Saturated NH₄Cl (aq.)12125-02-95.0 L---
Brine (Saturated NaCl)7647-14-52.0 L---
Anhydrous Magnesium Sulfate7487-88-9500 g---

Equipment:

  • 20 L glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled liquid addition.

  • Cooling/heating circulator.

  • Vacuum distillation apparatus.

Experimental Procedure

Synthesis_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep1 Inert Reactor (N₂ Purge) prep2 Charge 2,6-Difluoropyridine and Anhydrous THF prep1->prep2 prep3 Cool to 10-15 °C prep2->prep3 react1 Slowly Add Sodium Methoxide Solution (Keep T < 25 °C) prep3->react1 react2 Warm to 50 °C Stir for 4-6 hours react1->react2 react3 Monitor by GC/TLC react2->react3 work1 Cool to 0-5 °C react3->work1 work2 Quench with Isopropanol, then sat. NH₄Cl work1->work2 work3 Phase Separation work2->work3 work4 Extract Aqueous Layer with MTBE or EtOAc work3->work4 work5 Combine Organics, Wash with Brine work4->work5 work6 Dry (MgSO₄) & Filter work5->work6 work7 Concentrate in vacuo work6->work7 purify1 Crude Product work7->purify1 purify2 Vacuum Distillation purify1->purify2 purify3 Final Product: This compound purify2->purify3

Caption: Scaled-up synthesis workflow for this compound.

Step 1: Reactor Setup and Charging

  • Ensure the 20 L reactor is clean, dry, and has been purged with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Charge the reactor with 2,6-difluoropyridine (1.00 kg, 8.69 mol) and anhydrous THF (8.0 L).

  • Begin stirring and cool the solution to 10-15 °C using the circulator.

Step 2: Reaction

  • Slowly add the sodium methoxide solution (1.73 kg, 9.56 mol) to the reactor via an addition pump over 2-3 hours. Crucially, monitor the internal temperature and maintain it below 25 °C throughout the addition.

  • Once the addition is complete, slowly warm the reaction mixture to 50 °C and hold for 4-6 hours.

  • Monitor the reaction progress by taking aliquots for GC or TLC analysis until the starting material is consumed (<1% remaining).

Step 3: Work-up and Isolation

  • Cool the reaction mixture to 0-5 °C.

  • CAUTION: Quenching is exothermic. Slowly add isopropanol (1.0 L) over ~30 minutes, ensuring the temperature does not exceed 20 °C.

  • Next, slowly and carefully add saturated aqueous ammonium chloride solution (5.0 L). Continue to monitor the temperature.

  • Stop stirring and allow the layers to separate.

  • Transfer the lower aqueous layer to a separate vessel.

  • Extract the aqueous layer with a suitable solvent like MTBE or Ethyl Acetate (2 x 2.0 L).

  • Combine all organic layers back into the reactor.

  • Wash the combined organic phase with brine (2.0 L).

  • Dry the organic solution over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk solvent and obtain the crude product.

Step 4: Purification

  • Transfer the crude oil to a suitable flask for vacuum distillation.

  • Distill the product under high vacuum. The product, this compound, should distill at approximately 70-75 °C at 10 mmHg.[3]

  • Collect the pure fractions. Expected yield: 950 g - 1.05 kg (86-95%).

Safety and Hazard Analysis

Scaling up this synthesis introduces significant safety considerations. A thorough risk assessment must be performed before commencing any work.

SubstanceKey HazardsHandling Precautions
2,6-Difluoropyridine Flammable liquid and vapor.[9][10] Causes skin, eye, and respiratory irritation.[11][12] Vapors may form explosive mixtures with air.[11]Use in a well-ventilated area with spark-proof equipment.[11] Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[12]
Sodium Methoxide Highly corrosive, causes severe skin burns and eye damage.[13] Reacts violently with water. Flammable solid; can ignite spontaneously in moist air above 70°C.[14][15]Handle under an inert, dry atmosphere (nitrogen or argon).[14][16] Keep away from water and all sources of ignition.[13] Use dry powder (Class D) or CO₂ extinguishers; DO NOT use water .[15]
Tetrahydrofuran (THF) Highly flammable liquid. Can form explosive peroxides upon storage, especially after exposure to air and light.Use in a well-ventilated area, away from ignition sources. Use peroxide-free solvent (test with peroxide strips before use). Ground and bond all containers during transfer.
Methanol Flammable liquid. Toxic if ingested, inhaled, or in contact with skin. Causes damage to organs (optic nerve).Avoid inhalation of vapors. Ensure adequate ventilation. Wear appropriate PPE.

Emergency Procedures:

  • Spills: For sodium methoxide spills, cover with dry sand or soda ash, collect in a dry container, and quench cautiously.[13] For solvent spills, absorb with non-combustible material and dispose of as hazardous waste.

  • Fire: Use a dry chemical (ABC) or CO₂ extinguisher. Do not use water on fires involving sodium methoxide.[15]

  • Exposure: In case of skin/eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16]

Analytical Quality Control

Rigorous analytical testing is essential to ensure the final product meets the required specifications.

TestMethodPurposeTypical Specification
Reaction Monitoring GC, TLCTo determine reaction completion.<1% 2,6-difluoropyridine remaining.
Identity ¹H NMR, ¹³C NMR, MSTo confirm the chemical structure of the final product.Spectra consistent with the structure of this compound.
Purity Assay Gas Chromatography (GC-FID)To quantify the purity of the final product and identify any impurities.≥99.0% area.
Water Content Karl Fischer TitrationTo ensure the product is dry, which can be critical for subsequent reactions.≤0.1% w/w.

Conclusion

The scale-up synthesis of this compound is a well-established but technically demanding process. Success hinges on a thorough understanding of the SNAr mechanism, meticulous control over reaction exotherms, and unwavering adherence to safety protocols for handling hazardous and reactive reagents. By implementing the optimized procedures and analytical controls outlined in this guide, researchers and drug development professionals can confidently and safely produce this vital chemical intermediate on a larger scale, facilitating the advancement of new pharmaceuticals and other essential chemical products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for the successful Suzuki-Miyaura cross-coupling of 2-Fluoro-6-methoxypyridine. The unique electronic properties of this substrate, characterized by the electron-withdrawing fluorine and electron-donating methoxy group, present specific challenges that require careful optimization for high-yield and clean reactions. This document will equip you with the knowledge to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid solutions to get your experiments on the right track.

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the first things I should check?

A1: When facing low or no conversion, a systematic check of your reagents and setup is the first critical step.

  • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[1][2] Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen.[1][2]

  • Reagent Quality: Verify the purity and stability of your reagents. Boronic acids, in particular, can be susceptible to decomposition.[2] Using a more stable boronic ester, like a pinacol (Bpin) or MIDA boronate, can often mitigate issues of premature degradation.[1][3][4]

  • Catalyst Activity: Ensure your palladium source and ligand are fresh and have been stored correctly under an inert atmosphere.[2] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, so confirm your conditions are suitable for this activation.[3]

  • Solvent and Base Purity: Always use anhydrous and degassed solvents to prevent catalyst deactivation.[1][2] The purity and physical form (finely powdered) of your base are also crucial for reproducibility.[3]

Q2: I'm observing a significant amount of a side product that appears to be my starting boronic acid that has been replaced by a hydrogen atom. What is this, and how can I prevent it?

A2: This side reaction is called protodeboronation, and it's a common challenge, especially with heteroaromatic boronic acids.[1][3] It occurs when the boronic acid or ester group is replaced by a proton from a source in the reaction mixture, such as water or an alcohol solvent.[1][3] To minimize protodeboronation:

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable than their corresponding boronic acids and less prone to this side reaction.[1][4][5] They act as a "slow release" source of the boronic acid under the reaction conditions.[1]

  • Select a Milder Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[1] Consider using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[3]

  • Employ Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki reactions, excess water can promote protodeboronation.[1][6][7] Using dry solvents is advisable, especially when dealing with sensitive substrates.[1]

Q3: Which palladium catalyst and ligand combination is a good starting point for coupling with this compound?

A3: The choice of catalyst and ligand is critical for activating the carbon-fluorine bond's adjacent carbon and facilitating the catalytic cycle. For challenging substrates like 2-substituted pyridines, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] More robust systems are generally required:

  • Bulky, Electron-Rich Ligands: Buchwald ligands (e.g., SPhos, XPhos) or other bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step, which can be the rate-limiting step for electron-rich or sterically hindered halides.[3]

  • Pre-formed Catalysts: Using a well-defined, air-stable Pd(II) precatalyst paired with a suitable ligand can offer greater reproducibility. For example, PdCl₂(dppf) is a common starting point for many cross-coupling reactions.[8]

Q4: What is the role of water in my Suzuki reaction? Should I add it or run the reaction under strictly anhydrous conditions?

A4: The role of water is multifaceted and substrate-dependent. A small amount of water can be beneficial by:

  • Improving Base Solubility: It can help dissolve inorganic bases like carbonates and phosphates, facilitating their role in the reaction.[7][9]

  • Facilitating Transmetalation: Water can participate in the hydrolysis of boronic esters to the more reactive boronic acids and aid in the formation of the active boronate species required for transmetalation.[4][5][10]

However, as mentioned in Q2, excess water can lead to unwanted side reactions like protodeboronation.[1] For a sensitive substrate like this compound, it is often best to start with anhydrous conditions or a carefully controlled amount of water (e.g., in a dioxane/water solvent system).[3][10]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to resolving more persistent issues encountered during the optimization of Suzuki coupling reactions with this compound.

Issue 1: Low to No Yield of Desired Product

Low yields are often a sign that one or more steps in the catalytic cycle are inefficient.

Potential Cause A: Inefficient Oxidative Addition The first step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) center, can be slow, especially with electron-rich pyridine rings.[1]

Solutions:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[3] Typical temperature ranges are 80-110 °C.[1][3][11]

  • Optimize Ligand Selection: Switch to more electron-rich and bulky phosphine ligands. These ligands stabilize the palladium center and promote the oxidative addition step.[3]

Recommended Catalyst/Ligand Systems for Challenging Pyridine Couplings

Catalyst PrecursorLigandKey Features & When to Use
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos Excellent for electron-rich and sterically hindered aryl chlorides/bromides.[3][12]
Pd(PPh₃)₄(None)A standard Pd(0) source, but may be ineffective for challenging substrates.[1] Best for simple, reactive partners.
PdCl₂(dppf)(dppf is the ligand)A reliable and versatile precatalyst for a range of Suzuki couplings.[8]

Potential Cause B: Inefficient Transmetalation The transfer of the organic group from the boron atom to the palladium center is a critical step that is highly dependent on the base and solvent system.[3]

Solutions:

  • Base Selection: The base activates the boronic acid/ester to form a more nucleophilic boronate species. If your reaction is stalling, a stronger base might be required.

    • Potassium Phosphate (K₃PO₄): A strong and effective base for difficult couplings.[1][3]

    • Cesium Carbonate (Cs₂CO₃): Often provides excellent results, though it is more expensive.[1][3]

  • Solvent System Optimization: The solvent must keep all components in solution. Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[1]

    • Dioxane/H₂O or THF/H₂O: Classic solvent mixtures that often work well.[3][13]

    • Toluene or DMF: Can also be effective, depending on the specific substrates.[13][14]

Issue 2: Formation of Significant Side Products

The appearance of major side products indicates that alternative reaction pathways are competing with the desired cross-coupling.

Potential Cause A: Homocoupling of the Boronic Acid/Ester This side reaction leads to the formation of a biaryl product derived from two molecules of your boronic acid partner. It is often promoted by the presence of oxygen.

Solutions:

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed and the reaction is set up under a strictly inert atmosphere to minimize oxygen.[2]

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands is recommended.

Potential Cause B: Dehalogenation This side reaction results in the replacement of the fluorine atom on your starting material with a hydrogen atom.

Solutions:

  • Control of Reaction Conditions: Dehalogenation can sometimes be promoted by certain bases or high temperatures.[15] A careful screen of reaction parameters may be necessary to find conditions that favor cross-coupling.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in your Suzuki coupling reaction.

troubleshooting_workflow Troubleshooting Workflow for Suzuki Coupling start Reaction Start: Low Yield or No Product check_setup Step 1: Verify Basics - Inert Atmosphere? - Reagent Purity? - Fresh Catalyst? start->check_setup side_products Step 2: Analyze Byproducts - Protodeboronation? - Homocoupling? - Dehalogenation? check_setup->side_products If basics are OK optimize_catalyst Optimize Catalyst System - Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) - Increase Catalyst Loading side_products->optimize_catalyst If low conversion optimize_base Optimize Base & Solvent - Use Stronger Base (K₃PO₄, Cs₂CO₃) - Screen Solvents (Dioxane, THF, Toluene) - Use Boronic Ester side_products->optimize_base If protodeboronation optimize_conditions Optimize Conditions - Increase Temperature - Ensure Anhydrous Conditions - Rigorous Degassing side_products->optimize_conditions If homocoupling/degradation success Successful Coupling: High Yield, Pure Product optimize_catalyst->success optimize_base->success optimize_conditions->success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a general Suzuki coupling reaction with this compound. This protocol should be considered a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)[3][11]

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)[11]

  • Ligand (e.g., SPhos, 2-4 mol%)[11]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1-0.2 M solution)[3]

Procedure:

  • Reaction Setup: To a flame- or oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the base, the palladium precatalyst, and the ligand.[1][2]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][2]

  • Solvent Addition: Add the degassed solvent via syringe.[3]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1][3][11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 reductive_elimination Reductive Elimination product Ar¹-Ar² (Coupled Product) aryl_halide Ar¹-X (this compound) boronic_ester Ar²-B(OR)₂ base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Common side reactions with 2-Fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-6-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for experiments involving this versatile building block. Our goal is to equip you with the expertise to anticipate and resolve common side reactions, ensuring the success and integrity of your synthetic routes.

Introduction to the Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of complex molecules.[1][2] Its chemical behavior is dictated by the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the electron-deficient pyridine core. This electronic arrangement makes the C2-fluorine an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and also influences the regioselectivity of metal-catalyzed couplings and deprotonation reactions. Understanding these characteristics is paramount to mitigating potential side reactions.

This guide is structured into key application areas to directly address the challenges you may encounter.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The displacement of the fluoride at the C2 position is one of the most common transformations for this molecule. However, competing reactions and incomplete conversions can occur.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with an amine nucleophile is sluggish and gives low yields. What are the likely causes?

A1: Several factors can contribute to a slow SNAr reaction. Firstly, the nucleophilicity of your amine is critical. Sterically hindered or weakly basic amines will react slower. Secondly, the choice of base and solvent is crucial. A non-nucleophilic base is required to deprotonate the amine without competing in the substitution. The solvent should be polar aprotic to solvate the cationic counter-ion of the base and facilitate the reaction.

Q2: I am observing a significant amount of a byproduct that appears to be the hydrolyzed starting material (2-hydroxy-6-methoxypyridine). Why is this happening?

A2: This indicates the presence of water in your reaction mixture, leading to hydrolysis of the C-F bond. This can be exacerbated by the basic conditions of the reaction. Ensure all your reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: SNAr Reactions
Issue Potential Cause Troubleshooting Steps
Low Conversion Insufficiently strong base, low reaction temperature, or steric hindrance of the nucleophile.1. Switch to a stronger, non-nucleophilic base (e.g., NaH, KHMDS). 2. Increase the reaction temperature incrementally. 3. If possible, use a less sterically hindered nucleophile.
Formation of 2-hydroxy-6-methoxypyridine Presence of water in the reaction.1. Dry all solvents and reagents thoroughly before use. 2. Run the reaction under a strict inert atmosphere.
Multiple Products Observed The nucleophile may have multiple reactive sites, or the product may be undergoing further reactions.1. Protect other reactive functional groups on your nucleophile. 2. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
Experimental Protocol: General SNAr with an Amine Nucleophile
  • To a dried flask under an inert atmosphere, add the amine nucleophile (1.1 eq) and a suitable dry polar aprotic solvent (e.g., THF, DMF).

  • Cool the mixture to 0 °C and add a non-nucleophilic base (e.g., NaH, 1.2 eq) portion-wise.

  • Stir for 30 minutes at 0 °C to allow for salt formation.

  • Add a solution of this compound (1.0 eq) in the same dry solvent dropwise.

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) while monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and purify by column chromatography.

SNAr Troubleshooting Workflow

cluster_start Start: S_NAr Reaction cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Low Yield or Side Products analysis Identify byproducts by LC-MS or NMR start->analysis hydrolysis Is 2-hydroxy-6-methoxypyridine present? analysis->hydrolysis starting_material Is unreacted starting material present? analysis->starting_material other_byproducts Are other unexpected byproducts present? analysis->other_byproducts dry_reagents Dry solvents and reagents rigorously. Use inert atmosphere. hydrolysis->dry_reagents Yes optimize_conditions Increase temperature. Use stronger base (e.g., NaH). Increase reaction time. starting_material->optimize_conditions Yes protecting_groups Consider protecting groups on nucleophile. Re-evaluate reaction mechanism. other_byproducts->protecting_groups Yes

Caption: Troubleshooting workflow for SNAr reactions.

Section 2: Metal-Catalyzed Cross-Coupling Reactions

This compound is a substrate for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. The success of these reactions is highly dependent on the catalyst system and reaction conditions.

Frequently Asked Questions (FAQs)

Q3: I am attempting a Suzuki-Miyaura coupling and observe significant homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling is a common side reaction in Suzuki couplings and is often promoted by the presence of oxygen, which can lead to oxidative homocoupling, or by using a Pd(II) source that is not efficiently reduced to the active Pd(0) catalyst.[3] To mitigate this, thoroughly degas your reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) and use a high-quality Pd(0) catalyst or a pre-catalyst that is readily reduced in situ.

Q4: My Buchwald-Hartwig amination is not going to completion, and I am recovering my starting material. What could be the issue?

A4: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors. Catalyst deactivation is a common problem.[4] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required for challenging couplings.[5][6] The base is also important; a strong, non-coordinating base like NaOtBu or K3PO4 is typically used. Ensure your reagents are pure and your reaction is run under strictly anhydrous and anaerobic conditions.

Troubleshooting Guide: Cross-Coupling Reactions
Reaction Type Issue Potential Cause Troubleshooting Steps
Suzuki-Miyaura Homocoupling of Boronic Acid Oxygen in the reaction; inefficient catalyst reduction.1. Thoroughly degas all solvents and the reaction mixture. 2. Use a Pd(0) source (e.g., Pd(PPh3)4) or a reliable pre-catalyst.
Low Yield Poor choice of base or solvent; catalyst poisoning.1. Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). 2. Ensure the boronic acid is stable under the reaction conditions.
Buchwald-Hartwig Incomplete Reaction Catalyst deactivation; inappropriate ligand or base.1. Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos). 2. Use a stronger base (e.g., LHMDS, NaOtBu). 3. Ensure rigorously anhydrous and anaerobic conditions.
Dehalogenation of Starting Material Presence of a hydride source.1. Use high-purity reagents and solvents. 2. Avoid amine bases or alcoholic solvents that can act as hydride donors.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[7]

  • Heat the reaction mixture (e.g., 90-100 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na2SO4, and purify by column chromatography.

Cross-Coupling Decision Pathway

cluster_start Start: Cross-Coupling Reaction cluster_reaction_type Reaction Type cluster_suzuki_params Suzuki Parameters cluster_buchwald_params Buchwald Parameters cluster_outcome Outcome start Select Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald suzuki_catalyst Catalyst: Pd(PPh3)4, Pd(dppf)Cl2 suzuki->suzuki_catalyst buchwald_catalyst Catalyst: Pd2(dba)3 + Ligand (XPhos, SPhos) buchwald->buchwald_catalyst suzuki_base Base: K2CO3, Cs2CO3 suzuki_catalyst->suzuki_base suzuki_solvent Solvent: Dioxane/H2O, Toluene suzuki_base->suzuki_solvent outcome Desired Product suzuki_solvent->outcome buchwald_base Base: NaOtBu, K3PO4 buchwald_catalyst->buchwald_base buchwald_solvent Solvent: Toluene, Dioxane buchwald_base->buchwald_solvent buchwald_solvent->outcome

Caption: Decision pathway for selecting cross-coupling reaction parameters.

Section 3: Lithiation and Other Deprotonation Reactions

The methoxy group can direct ortho-lithiation, but the fluorine and the pyridine nitrogen also influence the regioselectivity, which can lead to mixtures of products if not carefully controlled.

Frequently Asked Questions (FAQs)

Q5: I am trying to perform a directed ortho-lithiation at the C5 position but am getting a mixture of isomers. Why is this happening?

A5: The regioselectivity of lithiation on the this compound ring is highly dependent on the base used. While the methoxy group directs to C5, the pyridine nitrogen can direct to C3. The use of a bulky base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is often necessary to achieve high regioselectivity.[8] The use of n-BuLi can sometimes lead to addition to the C=N bond or deprotonation at multiple sites.[8]

Troubleshooting Guide: Lithiation

| Issue | Potential Cause | Troubleshooting Steps | | :--- | :--- | :--- | :--- | | Mixture of Regioisomers | Non-selective deprotonation by the base. | 1. Use a bulkier lithium amide base (LDA or LTMP) instead of n-BuLi.[8] 2. Perform the reaction at very low temperatures (e.g., -78 °C). | | Low Yield of Desired Product | The organolithium intermediate may be unstable at higher temperatures. | 1. Trap the organolithium intermediate with the electrophile at low temperature. 2. Do not allow the reaction to warm up before quenching. |

Section 4: General Handling, Stability, and Safety

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q6: What are the recommended storage conditions for this compound?

A6: It should be stored in a cool, dry, and dark place under an inert atmosphere.[9] A refrigerator (2-8 °C) is suitable for long-term storage.

Q7: What are the main safety hazards associated with this compound?

A7: this compound is a flammable liquid and vapor.[10][11] It can cause skin and eye irritation and may cause respiratory irritation.[10][11] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Technical Support Center: Improving Yield in 2-Fluoro-6-methoxypyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-fluoro-6-methoxypyridine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of substituted 6-methoxypyridines. As your Senior Application Scientist, I will walk you through the causality behind experimental choices to enhance your reaction yields and achieve your synthetic goals.

Introduction: Navigating the "2-Pyridyl Problem" with this compound

Cross-coupling reactions involving 2-substituted pyridines are notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem"[1][2]. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency[1]. In the case of this compound, we encounter additional layers of complexity. The electron-donating 6-methoxy group increases electron density on the pyridine ring, which can slow down the rate-determining oxidative addition step in many cross-coupling cycles. Furthermore, the carbon-fluorine bond is significantly stronger than other carbon-halogen bonds, making its activation a considerable hurdle.

This guide will focus on two primary cross-coupling strategies: the Suzuki-Miyaura coupling, for which we will primarily consider the more reactive 2-bromo-6-methoxypyridine analogue, and the Buchwald-Hartwig amination, where we will address the direct use of this compound.

Troubleshooting Guide: A Question-and-Answer Approach

Suzuki-Miyaura Coupling with 2-Bromo-6-methoxypyridine

For Suzuki-Miyaura reactions, it is often more practical to start with the more reactive 2-bromo-6-methoxypyridine. The C-Br bond is more susceptible to oxidative addition by the palladium catalyst than the C-F bond.

Question 1: My Suzuki-Miyaura reaction with 2-bromo-6-methoxypyridine is giving low to no yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this reaction are common and can stem from several factors. Let's break down the potential issues and solutions:

  • Catalyst Inhibition by the Pyridine Nitrogen: The proximity of the pyridine nitrogen to the reaction center is a primary challenge.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands coordinate to the palladium center, sterically shielding it from the pyridine nitrogen and promoting the desired catalytic cycle. Recommended ligands include SPhos, XPhos, and RuPhos[1].

  • Inefficient Oxidative Addition: The electron-donating 6-methoxy group can make the C-Br bond less electrophilic, slowing down the oxidative addition step.

    • Solution:

      • Increase Reaction Temperature: Cautiously increasing the temperature can provide the necessary energy to overcome the activation barrier.

      • Screen Catalysts and Ligands: If a standard catalyst like Pd(PPh₃)₄ is failing, switch to a more active system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand is often more effective.

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling of the coupling partners are common culprits.

    • Solution:

      • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid. To minimize this, use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts[1].

      • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen)[1].

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.

    • Solution: A common and effective system for this type of substrate is a mixture of an ethereal solvent like 1,4-dioxane or THF with water, and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.

Question 2: I'm observing a significant amount of a byproduct that appears to be the debrominated starting material (6-methoxypyridine). What is causing this and how do I prevent it?

Answer:

The formation of the debrominated product is a result of a side reaction called hydrodehalogenation. This can occur through various pathways, often involving a hydride source in the reaction mixture.

  • Potential Hydride Sources: Trace water, alcohols used as solvents, or even the phosphine ligand can act as hydride donors under certain conditions.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents.

    • Optimize the Base and Solvent System: Avoid using strong alkoxide bases in alcohol solvents if hydrodehalogenation is a major issue. A carbonate or phosphate base in an aprotic solvent like dioxane is a good alternative.

    • Ligand Choice: While bulky phosphine ligands are generally beneficial, in some cases, the choice of ligand can influence the rate of hydrodehalogenation. If this side reaction persists, screening different ligands may be necessary.

Buchwald-Hartwig Amination with this compound

Direct amination of this compound is challenging due to the strength of the C-F bond. However, with the right catalytic system, it is achievable.

Question 3: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding. How can I get this transformation to work?

Answer:

The inertness of the C-F bond is the primary obstacle here. Success hinges on choosing a highly active catalytic system that can facilitate the difficult oxidative addition step.

  • Catalyst and Ligand Selection: Standard palladium catalysts are often ineffective. You will likely need a specialized, highly active catalyst system.

    • Solution:

      • Use a Strong Donor Ligand: Electron-rich and bulky biarylphosphine ligands developed by Buchwald and others (e.g., BrettPhos, RuPhos) are designed to promote the oxidative addition of challenging substrates like aryl chlorides and, in some cases, aryl fluorides.

      • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results.

  • Base Selection: A strong, non-nucleophilic base is crucial for deprotonating the amine and facilitating the catalytic cycle.

    • Solution: Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and effective bases for this transformation[3].

  • Reaction Temperature: Higher temperatures are generally required to activate the C-F bond.

    • Solution: Start with a reaction temperature around 100-120 °C and be prepared to go higher if necessary. Microwave irradiation can also be a powerful tool to accelerate these challenging reactions.

  • Alternative Strategy: If direct C-F amination remains unsuccessful, consider synthesizing 2-bromo-6-methoxypyridine and performing the Buchwald-Hartwig amination on the more reactive aryl bromide.

Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling, is it better to use 2-bromo-6-methoxypyridine or can I activate the C-F bond of this compound?

A1: For Suzuki-Miyaura reactions, using 2-bromo-6-methoxypyridine is the more practical and reliable approach. The palladium-catalyzed activation of a C-F bond for this type of coupling is significantly more challenging than the activation of a C-Br bond and typically requires specialized catalysts and harsher conditions.

Q2: What is the role of water in Suzuki-Miyaura reactions, and should I use it for my 2-bromo-6-methoxypyridine coupling?

A2: Water can play a beneficial role in Suzuki-Miyaura reactions by helping to dissolve the inorganic base and facilitating the transmetalation step. For couplings with 2-bromo-6-methoxypyridine, a mixed solvent system such as 1,4-dioxane/water (e.g., in a 4:1 ratio) is often a good starting point. However, excessive water can promote protodeboronation of the boronic acid, so the amount should be controlled.

Q3: For the Buchwald-Hartwig amination of this compound, which class of amines is more likely to be successful?

A3: Generally, primary amines are more reactive than secondary amines in Buchwald-Hartwig aminations. However, the success of the reaction is highly dependent on the specific amine and the chosen catalytic system. It is always advisable to perform small-scale screening experiments with different amines if you are exploring a new reaction.

Q4: I am concerned about the stability of my boronic acid. What are the best practices for handling and storing them?

A4: Boronic acids can be susceptible to decomposition, especially through protodeboronation. Store them in a cool, dry place, preferably in a desiccator. When setting up reactions, weigh them out quickly and avoid prolonged exposure to air and moisture. If stability is a major concern, consider using the more stable pinacol esters or trifluoroborate salts.

Visualizations and Protocols

Catalytic Cycles

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Oxidative Addition->Ar-Pd(II)(L2)-Br Transmetalation Transmetalation Ar-Pd(II)(L2)-Br->Transmetalation R-B(OH)2, Base Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)(L2)-R Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-R->Reductive Elimination Reductive Elimination->Pd(0)L2 regenerates catalyst Ar-R Ar-R Reductive Elimination->Ar-R Product R-B(OH)2 R-B(OH)2 Base Base Ar-Br Ar-Br

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-F Ar-Pd(II)(L2)-F Ar-Pd(II)(L2)-F Oxidative Addition->Ar-Pd(II)(L2)-F Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(L2)-F->Amine Coordination & Deprotonation HNR'R'', Base Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Amine Coordination & Deprotonation->Ar-Pd(II)(L2)-NR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)L2 regenerates catalyst Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Product HNR'R'' HNR'R'' Base Base Ar-F Ar-F

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Recommended Reaction Conditions
Reaction TypeSubstrateCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)
Suzuki-Miyaura2-Bromo-6-methoxypyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100-110
Suzuki-Miyaura2-Bromo-6-methoxypyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)80-90
Buchwald-HartwigThis compoundPd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene110-130
Buchwald-Hartwig2-Bromo-6-methoxypyridinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane100
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-6-methoxypyridine

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-6-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., BrettPhos), and the base (e.g., NaOtBu) to an oven-dried reaction vial with a stir bar.

  • Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial tightly and heat to the desired temperature (e.g., 110-130 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

References

Technical Support Center: Byproduct Identification in 2-Fluoro-6-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-fluoro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth troubleshooting advice to help you identify and mitigate unwanted byproducts, ensuring the integrity and efficiency of your synthetic routes.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C-2 position of this compound is an excellent leaving group for nucleophilic aromatic substitution (SNAr). However, the interplay between the activating pyridine nitrogen and the electron-donating methoxy group can lead to specific byproducts.

Frequently Asked Questions (FAQs)

Q1: I am attempting to displace the fluoride with an amine, but I am observing a significant amount of a byproduct with a mass corresponding to the hydrolyzed starting material. What is happening and how can I prevent it?

A1: The byproduct you are observing is likely 2-hydroxy-6-methoxypyridine. This occurs when water or hydroxide ions are present in the reaction mixture and act as competing nucleophiles, displacing the fluoride.

  • Causality: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex. The stability of this intermediate is crucial. While your amine is the intended nucleophile, water can also attack the C-2 position, leading to the formation of the hydroxypyridine byproduct. This is particularly prevalent if you are using a basic amine or if your reaction conditions are not rigorously anhydrous.

  • Troubleshooting & Mitigation:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure your amine nucleophile is dry.

    • Choice of Base: If a base is required to deprotonate your amine or scavenge the HF byproduct, use a non-nucleophilic, sterically hindered base such as proton sponge or DBU. Avoid using alkali metal hydroxides or aqueous bases.

    • Temperature Control: Lowering the reaction temperature can sometimes favor the desired amination over hydrolysis, as hydrolysis may have a higher activation energy.

Q2: My SNAr reaction with a secondary amine is sluggish, and upon forcing the conditions with higher temperatures, I see multiple unidentified byproducts. What could be the cause?

A2: Sluggish reactivity with secondary amines can be due to steric hindrance. Forcing the reaction at higher temperatures can lead to decomposition of the starting material or products, or promote alternative reaction pathways.

  • Causality: The methoxy group at the C-6 position, while electronically donating, can also exert some steric hindrance, especially with bulky secondary amines. High temperatures can lead to thermal decomposition or side reactions involving the pyridine ring or the methoxy group (e.g., demethylation).

  • Troubleshooting & Mitigation:

    • Catalysis: Consider using a catalyst to facilitate the SNAr reaction. For example, in some cases, palladium or copper catalysts can be used for aminations under milder conditions.

    • Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction at a lower bulk temperature, potentially reducing thermal decomposition.

    • Alternative Reagents: If possible, consider using a more nucleophilic derivative of your amine or an alternative synthetic route.

Section 2: Directed Ortho-Metalation and Subsequent Reactions

Lithiation of the pyridine ring followed by quenching with an electrophile is a powerful tool for functionalization. However, the regioselectivity of deprotonation can be a significant challenge with this compound.

Frequently Asked Questions (FAQs)

Q1: I am trying to lithiate this compound with n-BuLi and quench with an electrophile to functionalize the C-3 position, but I am getting a mixture of regioisomers. Why is this happening?

A1: The formation of regioisomers is a common issue in the lithiation of substituted pyridines. The methoxy group is a known directing group, but its influence can be complex and dependent on the reaction conditions.

  • Causality: The methoxy group can direct lithiation to the adjacent C-5 position. However, the pyridine nitrogen can also direct lithiation to the C-6 position, which is already substituted. Furthermore, depending on the base used, deprotonation at the C-3 position can also occur. The use of a strong, non-hindered base like n-BuLi can lead to a mixture of deprotonations. Studies on 2-methoxypyridine have shown that different lithium amide bases can favor different positions. For instance, BuLi-LiDMAE has been shown to favor lithiation at the C-6 position of 2-methoxypyridine, while LDA can give mixtures.[1][2]

  • Troubleshooting & Mitigation:

    • Choice of Base: A sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperatures (-78 °C) is often more selective for the C-3 position.

    • Temperature Control: Maintain a very low temperature during the lithiation and quenching steps to prevent equilibration of the lithiated intermediates, which can lead to a loss of regioselectivity.

    • "Halogen Dance" Rearrangement: Be aware of the possibility of "halogen dance" rearrangements, where a lithiated species can isomerize to a more stable lithiated intermediate.[3] Rapid quenching of the initially formed lithiated species is crucial.

Q2: After lithiation and quenching with an aldehyde, I am observing a byproduct that appears to be the starting this compound. What could be the reason for this?

A2: The presence of your starting material after the reaction sequence suggests incomplete lithiation or a competing protonation of the lithiated intermediate.

  • Causality: If the lithiation reaction does not go to completion, unreacted starting material will remain. Additionally, the lithiated pyridine is a strong base and can be quenched by any adventitious proton source in the reaction, such as trace water, or even from the solvent (e.g., THF) if the temperature is allowed to rise. The aldehyde electrophile must be sufficiently reactive to trap the organolithium species.

  • Troubleshooting & Mitigation:

    • Equivalent of Base: Ensure you are using a sufficient excess of the lithium base (typically 1.1-1.2 equivalents).

    • Anhydrous Conditions: As with SNAr reactions, rigorous anhydrous conditions are paramount.

    • Reverse Addition: Add the lithiated pyridine solution to the electrophile solution (reverse addition) to ensure the electrophile is in excess at all times during the quench.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This compound can be used as an electrophilic partner in palladium-catalyzed cross-coupling reactions, though chloro- and bromo-pyridines are more common. When using fluoropyridines, specific side reactions should be anticipated.

Frequently Asked Questions (FAQs)

Q1: In my Suzuki-Miyaura coupling of this compound with an arylboronic acid, I am seeing a significant amount of a homocoupled byproduct of my boronic acid. How can I minimize this?

A1: The formation of a biaryl byproduct derived from the homocoupling of the boronic acid is a well-known side reaction in Suzuki-Miyaura couplings.

  • Causality: This homocoupling is often mediated by the palladium catalyst, particularly if Pd(II) species are present in the reaction mixture, which can be formed by the oxidation of the active Pd(0) catalyst by adventitious oxygen.[4][5]

  • Troubleshooting & Mitigation:

    • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the desired cross-coupling pathway and stabilize the Pd(0) catalyst.

    • Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[4]

Q2: I have identified a byproduct that is 6-methoxypyridine (i.e., the starting material without the fluorine). What is this and how can I prevent it?

A2: This byproduct is the result of hydrodehalogenation (or protodefluorination), where the fluorine atom is replaced by a hydrogen atom.

  • Causality: This side reaction can occur through various mechanisms. It can be promoted by certain bases and solvents (especially protic solvents like alcohols) that can act as a hydride source. It can also happen if the catalytic cycle is interrupted after the oxidative addition of the fluoropyridine to the palladium catalyst, followed by a protonolysis step.

  • Troubleshooting & Mitigation:

    • Solvent Choice: Use anhydrous, aprotic solvents such as dioxane, THF, or toluene.

    • Base Selection: The choice of base can be critical. A weaker base or a carbonate base might be less prone to causing hydrodehalogenation than stronger hydroxide or alkoxide bases.

    • Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling over the unimolecular or solvent-mediated hydrodehalogenation pathway.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Identification by GC-MS
  • Sample Preparation: At various time points during the reaction (e.g., 1h, 4h, 24h) and after work-up, take a small aliquot (approx. 0.1 mL) of the reaction mixture.

  • Quenching: Quench the aliquot with a suitable reagent (e.g., saturated ammonium chloride solution for organometallic reactions, or water for others).

  • Extraction: Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully concentrate under a stream of nitrogen.

  • Analysis: Dissolve the residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate) and inject it into the GC-MS.

  • Data Interpretation: Compare the retention times and mass spectra of the peaks with those of the starting materials and the expected product. Use the mass spectra to elucidate the structures of any unknown byproducts.

Data Presentation

Table 1: Common Byproducts in this compound Reactions and Their Expected Mass Spectra (EI)

Byproduct NameStructureMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)
2-Hydroxy-6-methoxypyridine
alt text
125.13125 (M+), 110, 96, 82
6-Methoxypyridine
alt text
109.13109 (M+), 94, 80, 66
3-substituted-2-fluoro-6-methoxypyridine
alt text
VariesM+, (M-CH3)+, (M-OCH3)+
5-substituted-2-fluoro-6-methoxypyridine
alt text
VariesM+, (M-CH3)+, (M-OCH3)+

Visualizations

Byproduct_Formation_SNAr This compound This compound Meisenheimer Complex (Amine) Meisenheimer Complex (Amine) This compound->Meisenheimer Complex (Amine) + R2NH Meisenheimer Complex (Water) Meisenheimer Complex (Water) This compound->Meisenheimer Complex (Water) + H2O (Trace) Desired Product (Amine) Desired Product (Amine) Hydrolysis Byproduct Hydrolysis Byproduct Meisenheimer Complex (Amine)->Desired Product (Amine) - F- Meisenheimer Complex (Water)->Hydrolysis Byproduct - F-

Caption: SNAr reaction pathways for this compound.

Byproduct_Formation_Suzuki cluster_desired Desired Catalytic Cycle cluster_byproducts Byproduct Pathways Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition + Ar-F Transmetalation Transmetalation Oxidative Addition->Transmetalation + Ar'-B(OR)2 Hydrodehalogenation Hydrodehalogenation Oxidative Addition->Hydrodehalogenation + H+ source Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) - Ar-Ar' Desired Product (Ar-Ar') Desired Product (Ar-Ar') Reductive Elimination->Desired Product (Ar-Ar') Ar'-B(OR)2 Ar'-B(OR)2 Homocoupling Homocoupling Ar'-B(OR)2->Homocoupling + Pd(II), O2 Ar'-Ar' Ar'-Ar' Homocoupling->Ar'-Ar' Ar-H Ar-H Hydrodehalogenation->Ar-H

Caption: Byproduct formation in Suzuki-Miyaura coupling.

References

2-Fluoro-6-methoxypyridine stability under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Fluoro-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to provide you with the scientific rationale behind potential stability issues and to offer practical solutions to ensure the integrity of your experiments.

Introduction: The Duality of Reactivity

This compound is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties. However, the very features that make it synthetically useful—the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring—also render it susceptible to degradation under certain acidic and basic conditions. Understanding the interplay of these functional groups is critical for successful experimental design and execution.

This guide will delve into the two primary degradation pathways for this compound:

  • Acid-Catalyzed Cleavage of the Methoxy Group: Under strong acidic conditions, the ether linkage of the methoxy group can be cleaved.

  • Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom at the 2-position is activated towards nucleophilic attack, particularly under basic conditions.

We will explore the mechanisms of these reactions, their implications for experimental work, and strategies to mitigate unwanted degradation.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a new, more polar impurity in my reaction mixture when using acidic conditions. What could it be?

A1: The likely culprit is the acid-catalyzed cleavage of the methoxy group, leading to the formation of 2-fluoro-6-hydroxypyridine. Ethers, including aryl methyl ethers, are susceptible to cleavage by strong, non-oxidizing acids such as HBr and HI.[1][2][3][4] The reaction proceeds via protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). Subsequently, a nucleophile (e.g., a halide ion from the acid) attacks the methyl group in an SN2 fashion.

  • Mechanism Insight: The pyridine nitrogen can also be protonated under acidic conditions, which further activates the ring towards nucleophilic attack, but the primary concern for the methoxy group is direct acid-catalyzed hydrolysis.

Q2: My reaction under basic conditions is giving me a product with a mass corresponding to the loss of fluorine and the addition of a hydroxyl group. What is happening?

A2: You are likely observing a nucleophilic aromatic substitution (SNAr) reaction where the fluoride at the 2-position is displaced by a hydroxide ion (or another nucleophile present in your basic medium).[5][6][7] The fluorine atom in 2-fluoropyridines is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen. The reaction of 2-fluoropyridine with sodium ethoxide, for example, is significantly faster than that of 2-chloropyridine.[5] The product of this reaction would be 2-hydroxy-6-methoxypyridine.

Q3: Can I use aqueous HCl for a pH adjustment in a solution containing this compound?

A3: While HCl is a strong acid, its conjugate base, the chloride ion, is a weaker nucleophile compared to bromide or iodide.[4] Therefore, ether cleavage with HCl is generally slower and requires more forcing conditions (e.g., high temperatures) than with HBr or HI.[4] For a simple pH adjustment at room temperature, especially with dilute HCl, the risk of significant methoxy cleavage is reduced but not entirely absent. It is advisable to perform the pH adjustment at low temperatures and to use the acidic solution promptly. For sensitive applications, consider using a non-nucleophilic acid.

Q4: I need to perform a reaction with a strong, non-nucleophilic base like NaH or KHMDS. Is this compound stable under these conditions?

A4: While strong, non-nucleophilic bases themselves are not expected to directly displace the fluoride or cleave the methoxy group, they can deprotonate other species in the reaction mixture (e.g., trace water, alcohols) to generate nucleophiles. If your reaction requires strictly anhydrous and non-nucleophilic conditions, ensure that all reagents and solvents are scrupulously dry. The primary concern with strong bases would be their potential to facilitate an SNAr reaction if any nucleophiles are present.

Q5: What is the expected pKa of this compound, and how does that influence its stability?

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Low yield and multiple unidentified polar byproducts in acidic media. Acid-catalyzed cleavage of the methoxy group.1. Avoid strong nucleophilic acids: If possible, use non-nucleophilic acids for catalysis or pH adjustment. 2. Lower the reaction temperature: Ether cleavage is often temperature-dependent. Running the reaction at a lower temperature may suppress this side reaction. 3. Minimize reaction time: Prolonged exposure to strong acid increases the likelihood of degradation. Monitor the reaction closely and quench it as soon as it is complete. 4. Use a protecting group strategy: If the methoxy group is not essential for the desired transformation, consider using a more robust protecting group for the hydroxyl functionality.
Formation of 2-hydroxy-6-methoxypyridine under basic conditions. Nucleophilic aromatic substitution (SNAr) of the fluoride by hydroxide or other nucleophiles.1. Control the nucleophile: If hydroxide is not the intended nucleophile, ensure the reaction is anhydrous. Use a non-hydroxidic base (e.g., carbonate, tertiary amines) if possible. 2. Use a less reactive leaving group: If the synthetic route allows, consider using the analogous 2-chloro-6-methoxypyridine, as the C-Cl bond is generally less labile to SNAr than the C-F bond.[5] 3. Employ milder reaction conditions: Lowering the temperature and using a less polar solvent can sometimes reduce the rate of SNAr.
Inconsistent reaction outcomes and appearance of unknown impurities. Degradation of starting material due to improper storage or handling.1. Check the purity of the starting material: Use analytical techniques like HPLC or GC-MS to assess the purity of your this compound before use.[9][] 2. Store appropriately: Store the compound in a cool, dry, and dark place under an inert atmosphere to prevent slow degradation over time. 3. Purify before use: If the purity is questionable, consider purifying the starting material by distillation or chromatography.
Reaction does not go to completion, even with excess reagents. Catalyst poisoning or deactivation by degradation products.1. Investigate the stability of all reaction components: Ensure that all reagents are stable under the reaction conditions. 2. Add the catalyst in portions: In some cases, adding the catalyst in portions throughout the reaction can help maintain its activity. 3. Consider a more robust catalyst: If using a sensitive catalyst, explore alternatives that are more tolerant of potential impurities or byproducts.

Degradation Pathways: A Mechanistic Overview

To provide a clearer understanding of the stability challenges, the following diagrams illustrate the proposed degradation mechanisms.

Acid-Catalyzed Methoxy Cleavage

cluster_acid Acid-Catalyzed Methoxy Cleavage A This compound B Protonated Ether A->B + H+ C Transition State (SN2) B->C + X- D 2-Fluoro-6-hydroxypyridine C->D H Methyl Halide C->H E Methanol F H+ (catalyst) G X- (nucleophile) cluster_base Base-Catalyzed Fluoride Substitution (SNAr) A This compound B Meisenheimer Complex A->B + OH- C 2-Hydroxy-6-methoxypyridine B->C - F- D OH- (nucleophile) E F-

References

Technical Support Center: Preventing Homocoupling in Suzuki Reactions of 2-Fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction with 2-Fluoro-6-methoxypyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot and, more importantly, prevent the common and frustrating side reaction of boronic acid homocoupling. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions for higher yields and purity.

Frequently Asked Questions & Troubleshooting Guide
Q1: What exactly is boronic acid homocoupling, and why is it a significant problem in my reaction?

A1: Boronic acid homocoupling is a prevalent side reaction in which two molecules of your boronic acid (or ester) reagent couple with each other to form a symmetrical biaryl byproduct (Ar'-Ar'). This process is highly undesirable for several reasons:

  • Reduced Yield: It directly consumes your valuable boronic acid reagent, lowering the potential yield of your desired cross-coupled product.

  • Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making separation by standard techniques like column chromatography difficult and leading to lower isolated yields.

  • Stoichiometry Imbalance: The consumption of the boronic acid alters the carefully controlled stoichiometry of the reaction, which can further impact catalytic efficiency.

For a substrate like this compound, the resulting 6,6'-disubstituted-2,2'-bipyridine product can be challenging to separate from the desired coupled product, making prevention a critical strategic goal.

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A2: Understanding the root cause is key to prevention. Homocoupling primarily occurs via two well-established palladium-mediated pathways that compete with the main Suzuki-Miyaura catalytic cycle.[1][2]

  • Oxygen-Mediated Homocoupling: This is the most common cause. Trace amounts of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[1][3] These Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled dimer and regenerate Pd(0).[1][4][5][6] Studies have unequivocally shown that higher oxygen levels lead to a direct increase in homocoupling byproducts.[1][3]

  • Pd(II) Precatalyst-Mediated Homocoupling: When you use a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the catalytically active Pd(0) state to initiate the Suzuki cycle.[3] One of the pathways for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) but at the expense of your starting material.[1][3]

The diagram below illustrates how these pathways divert reagents from the desired reaction.

Diagram 1: Competing Pathways: Suzuki Coupling vs. Homocoupling

Suzuki vs Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathways Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA Oxygen O₂ (Trace Oxygen) Pd0->Oxygen Oxidation PdII_ArX Ar-Pd(II)-X OA->PdII_ArX Trans Transmetalation (Ar'-B(OH)₂ + Base) PdII_ArX->Trans PdII_ArAr Ar-Pd(II)-Ar' Trans->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product PdII_Source Pd(II) Precatalyst (e.g., Pd(OAc)₂) Homocoupling_Reaction Homocoupling (2 x Ar'-B(OH)₂) PdII_Source->Homocoupling_Reaction Initial Reduction PdII_Free Pd(II) Species Oxygen->PdII_Free PdII_Free->Homocoupling_Reaction Homocoupling_Reaction->Pd0 Pd(0) Generation Homocoupling_Product Ar'-Ar' (Byproduct) Homocoupling_Reaction->Homocoupling_Product

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Q3: My substrate is this compound. Are there specific challenges I should be aware of?

A3: Yes, this substrate presents a unique electronic and structural profile.

  • Electronic Effects: The fluorine atom and the pyridine nitrogen are both electron-withdrawing, making the aromatic ring electron-deficient. This generally facilitates the rate-determining oxidative addition step of the Suzuki cycle, which is beneficial.[3]

  • Lewis Basicity: The pyridine nitrogen possesses a lone pair of electrons and can act as a Lewis base, coordinating to the palladium catalyst.[7] This coordination can sometimes inhibit or deactivate the catalyst, slowing down the desired reaction and allowing side reactions like homocoupling to become more competitive.[7][8] The choice of a suitable ligand is crucial to mitigate this effect.

Q4: How can I effectively minimize homocoupling? What is the single most important step?

A4: The single most critical action you can take to suppress homocoupling is the rigorous exclusion of dissolved oxygen from your reaction mixture.[2][9][10][11] Since oxygen-mediated oxidation of Pd(0) is the primary cause of ongoing homocoupling during the reaction, meticulous degassing is non-negotiable for achieving high yields and purity.

See Protocol 2 for a detailed, step-by-step procedure for effective deoxygenation.

Q5: Which palladium source and ligands are best suited to prevent homocoupling with this compound?

A5: Your choice of catalyst system is the second most important factor after degassing. The goal is to select a system that promotes the desired cross-coupling at a much faster rate than the competing homocoupling.

  • Palladium Source: Whenever possible, use a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.[1][3][9] This allows the catalytic cycle to begin immediately without requiring an initial reduction step that can generate homocoupling byproducts.[1] If you must use a Pd(II) source (e.g., Pd(OAc)₂), consider adding a mild reducing agent like potassium formate to facilitate a clean reduction to Pd(0) without consuming the boronic acid.[10][11]

  • Ligand Selection: This is crucial for heteroaromatic substrates. You need a ligand that accelerates the key steps of the Suzuki cycle (oxidative addition and reductive elimination).[1][12] For electron-deficient pyridines, bulky, electron-rich monophosphine ligands are the gold standard.[7][13][14]

    • Buchwald Ligands: Ligands like SPhos, XPhos, and RuPhos are highly effective. Their steric bulk promotes the formation of the active, monoligated Pd(0) species, while their electron-rich nature accelerates oxidative addition.[7][14]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or PEPPSI-type precatalysts are also excellent choices, offering high stability and reactivity.[15][16]

The table below summarizes recommended catalyst systems.

ParameterRecommendationRationale
Palladium Source Pd(0) Precatalyst (e.g., Pd₂(dba)₃)Bypasses the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1][3]
Pd(II) Precatalyst (e.g., Pd(OAc)₂) + mild reducing agentA mild reducing agent (e.g., potassium formate) helps form the active Pd(0) without consuming the boronic acid via homocoupling.[10][11]
Ligand Class Bulky, Electron-Rich Monophosphines (e.g., SPhos, XPhos, RuPhos)Accelerates the desired oxidative addition and reductive elimination steps, making the cross-coupling kinetically favored over homocoupling.[1][12][17]
N-Heterocyclic Carbenes (NHCs) (e.g., IPr with a Pd source)Highly stable and electron-rich ligands that are effective for challenging couplings, including those with heteroaryl chlorides.[14][15]
Q6: How does my choice of base and solvent impact homocoupling?

A6: While secondary to degassing and catalyst choice, base and solvent selection are important for overall reaction success.

  • Base: The base activates the boronic acid for transmetalation.[12][15] For pyridine substrates, moderately strong, soluble bases are often ideal. An excessively strong or poorly soluble base can sometimes exacerbate side reactions.[1] Good starting points include K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][18]

  • Solvent: The solvent must solubilize all components of the reaction. Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base and facilitating transmetalation.[12][19] Crucially, always use high-purity, anhydrous solvents and degas them thoroughly before use.

Q7: Can reaction temperature and reagent concentration be optimized to suppress homocoupling?

A7: Yes, these parameters can be fine-tuned for better selectivity.

  • Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. It is often beneficial to run the reaction at the lowest effective temperature. Lowering the temperature may disfavor the homocoupling pathway more than the cross-coupling pathway.[9][20] Start screening around 80-100 °C.

  • Reagent Concentration: Homocoupling is a bimolecular reaction with respect to the boronic acid. Therefore, keeping the instantaneous concentration of the boronic acid low can suppress this side reaction. If you are facing persistent issues, consider slow addition of the boronic acid solution to the reaction mixture via a syringe pump.[1]

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol incorporates best practices to minimize homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%)

  • K₃PO₄ (2.0–3.0 equiv), finely powdered and dried

  • Degassed solvent (e.g., 1,4-Dioxane/Water 5:1)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

  • Final Degassing: Perform a final deoxygenation of the reaction mixture as described in Protocol 2 .

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Quickly add the catalyst and ligand solids to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Rigorous Deoxygenation of Reaction Mixtures

Method 1: Inert Gas Sparging (Most Common)

  • Assemble the reaction as described in Protocol 1, up to the point of solvent addition.

  • Add the degassed solvent to the flask containing the reagents.

  • Insert a long needle connected to an inert gas line, ensuring the tip is submerged below the liquid surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas (argon or nitrogen) vigorously through the solution for 15–30 minutes.[1][2]

  • Remove the needles and proceed with catalyst addition under a positive pressure of inert gas.

Method 2: Freeze-Pump-Thaw (Most Effective) This method is recommended for particularly sensitive reactions.

  • Assemble the reaction in a Schlenk flask with a sidearm stopcock.

  • Freeze the reaction mixture by immersing the flask in a liquid nitrogen bath until completely solid.

  • With the stopcock closed to the inert gas line, open it to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath.

  • Allow the mixture to thaw completely. You may observe gas bubbles being released from the solution.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure maximum removal of dissolved gases.[1]

  • After the final thaw, backfill the flask with inert gas.

Visualized Mechanistic Pathway

Diagram 2: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex1 trans-Ar-Pd(II)(X)L₂ Pd0->PdII_Complex1 Oxidative Addition ArX Ar-X (this compound) ArX->PdII_Complex1 ArBOH2 Ar'-B(OH)₂ (Boronic Acid) PdII_Complex3 trans-Ar-Pd(II)(Ar')L₂ ArBOH2->PdII_Complex3 Base Base (e.g., K₃PO₄) PdII_Complex2 trans-Ar-Pd(II)(OR)L₂ Base->PdII_Complex2 Product Ar-Ar' (Desired Product) PdII_Complex1->PdII_Complex2 Ligand Exchange PdII_Complex2->PdII_Complex3 Transmetalation center_node PdII_Complex3->center_node Isomerization (cis) center_node->Pd0 Catalyst Regeneration center_node->Product Reductive Elimination

Caption: A typical catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Solvent effects on the reactivity of 2-Fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-fluoro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Scenario 1: Low Yield in Nucleophilic Aromatic Substitution (SNAc) Reactions

Problem: "I am attempting a nucleophilic aromatic substitution (SNAc) on this compound with a primary amine, but the yield is consistently below 30%. I have tried various bases and temperatures with little improvement."

Root Cause Analysis and Solution:

The success of an SNAc reaction with this compound is highly dependent on the choice of solvent. The solvent's ability to stabilize the Meisenheimer complex, the key intermediate in this reaction, is paramount.

Step-by-Step Troubleshooting:

  • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents are generally preferred for SNAc reactions as they can solvate the cation of the base without interfering with the nucleophile.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices as they are highly polar and can effectively stabilize the charged Meisenheimer intermediate.

    • Solvents to Avoid: Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity. Non-polar solvents such as toluene or hexane are generally poor choices as they cannot stabilize the charged intermediate.

  • Base Selection: The choice of base is also crucial. A non-nucleophilic base is preferred to avoid competitive side reactions.

    • Recommended Bases: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective. For less reactive nucleophiles, a stronger base like sodium hydride (NaH) may be necessary.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition.

    • Optimization: Start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.

Illustrative Workflow for SNAc Reaction Optimization:

Solvent_Effects sub This compound sn_ar SNAr Reaction sub->sn_ar Nucleophile lithiation Lithiation sub->lithiation Organolithium polar_aprotic Polar Aprotic Solvents (DMSO, DMF) sn_ar->polar_aprotic Favored by non_polar Non-Polar/Ethereal Solvents (THF, Toluene) lithiation->non_polar Favored by meisenheimer Meisenheimer Complex polar_aprotic->meisenheimer Stabilizes regioselectivity Regioselectivity non_polar->regioselectivity Controls

Validation & Comparative

A Comparative Guide for Synthetic Chemists: 2-Fluoro-6-methoxypyridine vs. 2-Chloro-6-methoxypyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated pyridines, in particular, are foundational scaffolds in medicinal chemistry. The strategic placement of a halogen offers a versatile handle for constructing complex molecular architectures. This guide provides an in-depth, data-driven comparison of two closely related yet distinct building blocks: 2-fluoro-6-methoxypyridine and 2-chloro-6-methoxypyridine. We will explore their reactivity in key transformations, elucidate the underlying mechanistic principles, and provide practical, field-tested insights to guide your synthetic strategy.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forging carbon-heteroatom bonds (C-N, C-O, C-S) on aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, passing through a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.

Mechanistic Rationale: Fluorine's Electronegativity Advantage

In SNAr reactions of activated aryl halides, the typical reactivity order for halogens is F > Cl ≈ Br > I.[1] This is often referred to as the "element effect" and is a clear indicator that the initial nucleophilic attack is the rate-determining step.[1]

  • Electronegativity: Fluorine's superior electronegativity strongly polarizes the C-F bond, rendering the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This accelerates the formation of the Meisenheimer complex.

  • Bond Strength: While the C-F bond is significantly stronger than the C-Cl bond, making the final elimination of the halide slower, this step is typically not rate-limiting in activated systems like electron-deficient pyridines.

The pyridine nitrogen intrinsically withdraws electron density from the ring, and this effect is most pronounced at the C2 and C4 positions.[2][3] This inherent electronic deficiency, coupled with the strong inductive pull of fluorine, makes this compound an exceptionally reactive substrate for SNAr. One study assessing the reaction with sodium ethoxide found that 2-fluoropyridine reacts 320 times faster than its chloro analog.[4][5]

SNAr_Mechanism S Ar Mechanism on 2-Halopyridines sub 2-Halo-6-methoxypyridine (X = F, Cl) inter Meisenheimer Complex (Anionic Intermediate) sub->inter + Nu⁻ (Rate-Determining) nu Nu:⁻ sub_nu_complex nu->sub_nu_complex sub_nu_complex->sub prod_hal_complex inter->prod_hal_complex - X⁻ (Fast) prod Product prod_hal_complex->prod hal X⁻ prod_hal_complex->hal

Caption: Generalized SNAr mechanism on 2-halopyridines.

Comparative Experimental Data

The enhanced reactivity of the fluoro-derivative allows for milder reaction conditions, often leading to cleaner reactions and higher yields compared to the chloro-analog.

NucleophileReagent & ConditionsProduct Yield (Fluoro)Product Yield (Chloro)
IndoleKOH, DMSO, 100 °CHigh YieldModerate Yield[6]
Benzylaminet-BuOK, Toluene, 80 °C>90%~70%
Sodium MethoxideNaOMe, MeOH, reflux>95%~65%

Table 1. Representative comparative yields for SNAr reactions.

Experimental Protocol: Amination with Indole

This protocol provides a practical example of an SNAr reaction.

Materials:

  • This compound (1.0 equiv)

  • Indole (1.1 equiv)

  • Potassium Hydroxide (KOH) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add indole and potassium hydroxide.

  • Add anhydrous DMSO and stir the mixture for 15 minutes at room temperature to form the indole anion.

  • Add this compound to the mixture.

  • Heat the reaction to 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Note: When using 2-chloro-6-methoxypyridine, higher temperatures (120-140 °C) or a stronger base may be necessary to achieve a satisfactory conversion rate.[7]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for C-C and C-N bond formation. In stark contrast to SNAr, the reactivity of aryl halides in these transformations is governed by the ease of breaking the carbon-halogen bond. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the C-X bond.

Suzuki-Miyaura Coupling: The Chloro-Advantage

The general reactivity trend for halides in Suzuki coupling is I > Br > OTf > Cl >> F.[8][9]

  • Carbon-Halogen Bond Strength: The C-Cl bond is significantly weaker than the C-F bond, making oxidative addition of Pd(0) to 2-chloro-6-methoxypyridine a much more facile process.

  • C-F Bond Inertness: The strength and low polarizability of the C-F bond make it exceptionally resistant to cleavage by common Pd(0) catalysts under standard conditions.

Consequently, 2-chloro-6-methoxypyridine is the preferred substrate for Suzuki couplings, while its fluoro counterpart is generally unreactive. This orthogonal reactivity is a powerful tool in complex molecule synthesis, allowing for selective coupling at a chloro-position in the presence of a fluoro-substituent.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-Cl is fast) (Ar-F is very slow) transmetal R¹-Pd(II)(R²)L₂ oa_complex->transmetal Transmetalation (R²-B(OR)₂ + Base) transmetal->pd0 Reductive Elimination product R¹-R² transmetal->product

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition step.

Comparative Experimental Data
Boronic Acid PartnerCatalyst SystemConditionsYield (Fluoro)Yield (Chloro)
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/H₂O, 90 °C< 5%> 90%[10]
4-Tolylboronic acidPd(OAc)₂/SPhos, K₃PO₄Dioxane, 100 °C< 5%> 95%
Heteroarylboronic estersXPhos Pd G3, K₃PO₄THF, 80 °CNegligible> 85%

Table 2. Representative comparative yields for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, another cornerstone of modern synthesis, also relies on the oxidative addition of palladium to the C-X bond.[11][12][13][14] Therefore, the same reactivity principles apply: 2-chloro-6-methoxypyridine is a highly effective substrate, while this compound is largely unreactive under typical conditions.[12][15]

Section 3: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) uses a functional group to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a powerful nucleophile for subsequent reaction with an electrophile.[16][17][18][19]

  • This compound: In this case, the methoxy group is a potent directed metalation group (DMG).[17] The fluorine atom is generally resistant to metal-halogen exchange. Treatment with a strong base like LDA or n-BuLi at low temperatures cleanly and regioselectively results in lithiation at the C5 position. This provides a reliable route to 5-substituted-2-fluoro-6-methoxypyridine derivatives.[20][21]

  • 2-Chloro-6-methoxypyridine: The reactivity of this substrate is more complex. While the methoxy group can direct lithiation to C5, a competing pathway of metal-halogen exchange at C2 can also occur.[22][23][24] The reaction outcome is often a mixture and is highly sensitive to the base, solvent, and temperature, making selective functionalization more challenging.

DoM_Pathways Lithiation Pathways sub_f This compound reagents 1. RLi, THF, -78 °C 2. E⁺ (Electrophile) sub_cl 2-Chloro-6-methoxypyridine prod_f 5-E-2-Fluoro-6-methoxypyridine (Major Product via DoM) reagents->prod_f prod_cl_mix Mixture: - 5-E-2-Chloro-6-methoxypyridine (DoM) - 2-E-6-methoxypyridine (Exchange) reagents->prod_cl_mix

Caption: Competing reaction pathways in the lithiation of 2-fluoro- and 2-chloro-6-methoxypyridine.

Conclusion: A Tale of Complementary Reactivity

The choice between this compound and 2-chloro-6-methoxypyridine is not a matter of superior versus inferior, but rather of selecting the right tool for the specific synthetic task. Their distinct and often opposing reactivities provide a powerful strategic advantage in modern organic synthesis.

Synthetic GoalRecommended SubstrateRationale
Nucleophilic Substitution (SNAr) This compound High reactivity due to fluorine's electronegativity, allowing for milder conditions and higher yields.
Cross-Coupling (Suzuki, Buchwald) 2-Chloro-6-methoxypyridine Weaker C-Cl bond facilitates the crucial oxidative addition step, leading to high efficiency.
Regioselective C5-Functionalization This compound Methoxy group provides clean, directed ortho-metalation without competing halogen exchange.

By understanding these fundamental differences, researchers can design more efficient, selective, and robust synthetic routes, accelerating the discovery and development of novel molecules.

References

A Comparative Guide to the Reactivity of 2-Halo-6-Methoxypyridines in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,6-Substituted Pyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Specifically, 2,6-disubstituted pyridines are prevalent motifs in a multitude of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to elaborate these complex structures.[1] For researchers and process chemists, the choice of starting materials is a critical decision that dictates reaction efficiency, scalability, and overall cost. This guide provides an in-depth technical comparison of the reactivity of 2-chloro-, 2-bromo-, and 2-iodo-6-methoxypyridines, offering field-proven insights and experimental data to inform your synthetic strategy.

The Decisive Step: Understanding Halogen Reactivity in the Suzuki Catalytic Cycle

The efficacy of a Suzuki coupling is fundamentally governed by the rate-determining step: the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[2] The strength of this bond is the primary determinant of the substrate's reactivity. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I, which dictates that the ease of cleavage, and thus the rate of oxidative addition, follows the inverse trend: I > Br > Cl.[1][2]

This fundamental principle means that 2-iodo-6-methoxypyridine is the most reactive, readily undergoing oxidative addition under mild conditions. 2-Bromo-6-methoxypyridine offers a balance of high reactivity and stability, making it a very common choice in synthesis.[3] 2-Chloro-6-methoxypyridine, with the strongest C-Cl bond, is the most challenging substrate, often requiring more forcing conditions or advanced catalytic systems to achieve efficient coupling.[3][4]

The presence of the electron-donating methoxy group at the 6-position also influences reactivity. While it increases the electron density of the pyridine ring, potentially slowing the oxidative addition step compared to an unsubstituted halopyridine, it can also impact catalyst-ligand interactions and the overall electronic properties of the molecule.

Quantitative Reactivity Comparison: Experimental Data

2-Halo-6-methoxypyridineHalogenTypical Catalyst SystemTypical ConditionsRepresentative Yield (%)Commentary
2-Iodo-6-methoxypyridineIodoPd(PPh₃)₄Na₂CO₃, DME/H₂O, 80-90°C, 12h~85-95%Highest reactivity; allows for mild conditions and use of traditional, less expensive catalysts. Prone to instability and potential side reactions if not handled carefully.[3]
2-Bromo-6-methoxypyridineBromoPd(dppf)Cl₂ or Pd(OAc)₂/SPhosK₂CO₃, Dioxane/H₂O, 100°C, 12-18h~75-90%The workhorse substrate; offers an excellent balance of high reactivity, stability, and cost. Generally provides high to excellent yields with a wide range of boronic acids.[5][6]
2-Chloro-6-methoxypyridineChloroPd₂(dba)₃/XPhos or Pd-PEPPSI-IPrK₃PO₄, Dioxane or Toluene, 100-120°C, 18-24h~60-80%Least reactive; requires more advanced, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition. Often requires stronger bases and higher temperatures.[2][4]

Note: The yields presented are illustrative and based on typical results for these classes of compounds. Actual yields are highly dependent on the specific boronic acid partner, catalyst, ligand, base, solvent, and temperature used.

Causality Behind Experimental Choices: A Deeper Dive

The choice of reaction components is not arbitrary; it is a rational process designed to overcome the specific activation barriers presented by each substrate.

The Critical Role of the Ligand

For the highly reactive 2-iodo- and 2-bromo-6-methoxypyridines , standard phosphine ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppf are often sufficient. These ligands provide adequate stability to the palladium center to carry out the catalytic cycle efficiently.

For the less reactive 2-chloro-6-methoxypyridine , the C-Cl bond activation is energetically demanding. To overcome this, highly electron-rich and sterically bulky monophosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are employed.[4]

  • Electron-richness: Increases the electron density on the palladium(0) center, making it more nucleophilic and better able to donate electron density into the σ* orbital of the C-Cl bond, thus facilitating its cleavage.

  • Steric Bulk: Promotes the formation of monoligated, coordinatively unsaturated Pd(0)L species, which are the highly active catalysts in the oxidative addition step. The bulk also accelerates the final reductive elimination step to release the product and regenerate the catalyst.[3]

N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for activating aryl chlorides due to their strong σ-donating properties.[4]

The Base: More Than Just a Proton Scavenger

The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7]

  • For iodides and bromides , weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often sufficient.[8]

  • For chlorides , which require more forcing conditions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently used to accelerate the often rate-limiting transmetalation step.[6]

Solvent Selection

Solvent choice is dictated by the need to solubilize all components of the reaction and the required reaction temperature. Biphasic systems, such as dioxane/water or toluene/water, are very common as they facilitate the dissolution of both the organic substrates and the inorganic base.[8]

Visualizing the Core Mechanism

To understand the interplay of these components, it is essential to visualize the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_product Output OA Oxidative Addition PdII_halide Ar-Pd(II)L₂-X OA->PdII_halide TM Transmetalation PdII_aryl Ar-Pd(II)L₂-Ar' TM->PdII_aryl RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Ar-Ar' (Product) Product Coupled Product (Ar-Ar') RE->Product Pd0->OA Ar-X (2-Halo-6-methoxypyridine) PdII_halide->TM Ar'-B(OH)₂ Base PdII_aryl->RE ArylHalide 2-Halo-6-methoxypyridine (Ar-X) ArylHalide->OA BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->TM Base Base Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols: A Self-Validating System

This section provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction. This protocol is designed as a robust starting point and may be optimized for specific substrates.

Representative Protocol for Suzuki Coupling of 2-Bromo-6-methoxypyridine

Materials:

  • 2-Bromo-6-methoxypyridine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methoxypyridine, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen. A positive pressure of inert gas should be maintained.

  • Catalyst/Ligand Addition: In a separate vial under the inert atmosphere, weigh the Pd(OAc)₂ and SPhos ligand and add them to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

The choice of halogen on the 2-halo-6-methoxypyridine substrate is a strategic decision with significant implications for reaction development.

  • 2-Iodo-6-methoxypyridine: The substrate of choice for maximum reactivity, especially when mild conditions are paramount or when using less active boronic acids. Its higher cost and lower stability are the primary drawbacks.

  • 2-Bromo-6-methoxypyridine: Represents the optimal balance of high reactivity, stability, and cost-effectiveness. It is a reliable and versatile starting material for a broad scope of Suzuki couplings.[5]

  • 2-Chloro-6-methoxypyridine: A highly attractive option due to its significantly lower cost and wide availability. Its use necessitates investment in more expensive and specialized catalyst systems (e.g., Buchwald or NHC ligands) and may require more extensive optimization of reaction conditions. It is best suited for large-scale syntheses where the cost of the starting material is a dominant factor.[2]

By understanding the fundamental principles of reactivity and making informed choices about the catalyst, base, and solvent, researchers can successfully navigate the synthesis of complex 2,6-disubstituted pyridines, accelerating progress in drug discovery and materials science.

References

A Technical Guide: Unveiling the Synthetic Advantages of 2-Fluoro-6-methoxypyridine Over 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient and successful construction of complex molecular architectures. Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and functional materials. While 2-bromopyridines have long been workhorses in cross-coupling chemistry, their fluorinated counterparts, such as 2-fluoro-6-methoxypyridine, are emerging as superior alternatives in a variety of synthetic transformations. This guide provides an in-depth comparison of this compound and 2-bromopyridine, highlighting the distinct advantages of the fluoro-substituted analog with supporting experimental insights.

The Decisive Influence of the Halogen: A Tale of Two Bonds

The fundamental differences in the reactivity of this compound and 2-bromopyridine stem from the inherent properties of the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds. The C-F bond is significantly stronger and more polarized than the C-Br bond due to the high electronegativity of fluorine. This seemingly simple difference has profound implications for the synthetic utility of these molecules, dictating their reactivity in key reaction classes.

Superiority in Nucleophilic Aromatic Substitution (SNAr)

One of the most striking advantages of this compound lies in its enhanced reactivity towards nucleophiles in SNAr reactions. The strongly electron-withdrawing nature of the fluorine atom activates the pyridine ring for nucleophilic attack, particularly at the C2 position.

It has been demonstrated that 2-fluoropyridine reacts with sodium ethoxide in ethanol a remarkable 320 times faster than 2-chloropyridine.[1][2] This trend of enhanced reactivity for fluorinated heteroaromatics holds true and offers a significant advantage in synthesizing 2-substituted pyridines. The methoxy group at the 6-position further influences the electronic properties of the ring, modulating its reactivity. This heightened reactivity allows for SNAr reactions to be conducted under much milder conditions, often at lower temperatures and with a broader range of nucleophiles, preserving sensitive functional groups within the molecule.[1][2]

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution

FeatureThis compound2-Bromopyridine
Reaction Rate Significantly fasterSlower
Reaction Conditions Milder (lower temperatures, weaker bases)Often requires more forcing conditions
Substrate Scope Broader range of compatible nucleophilesMore limited due to harsher conditions
Functional Group Tolerance HigherLower
Experimental Protocol: A Representative SNAr Reaction

A general procedure for the SNAr of a 2-fluoropyridine with an amine nucleophile is as follows:

  • To a solution of this compound (1.0 equiv) in a suitable aprotic polar solvent (e.g., DMSO, DMF) is added the amine nucleophile (1.1-1.5 equiv).

  • A base, such as potassium carbonate or cesium carbonate (2.0 equiv), is added to the mixture.

  • The reaction is stirred at a moderately elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the product by chromatography.

Navigating Cross-Coupling Reactions: A New Perspective

While bromopyridines are traditionally favored in palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond facilitating oxidative addition, recent advances in catalyst development have unlocked the potential of fluoropyridines. The activation of the robust C-F bond, once a significant challenge, is now achievable with specialized catalyst systems, offering unique advantages.

Suzuki-Miyaura Coupling: Expanding the Toolbox

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. While 2-bromopyridines are competent coupling partners, the use of this compound can offer advantages in specific contexts, particularly in complex molecule synthesis where chemoselectivity is crucial. The inertness of the C-F bond under standard Suzuki conditions can be exploited to selectively couple at other positions if a more reactive handle (e.g., a bromine or iodine) is present elsewhere in the molecule.

Recent methodologies have demonstrated the successful Suzuki-Miyaura coupling of fluoropyridines, often employing catalyst systems with bulky, electron-rich phosphine ligands that can facilitate the challenging C-F bond activation.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Ar-Pd(II)-X Transmetalation Transmetalation Pd(II) Complex->Transmetalation Ar'-B(OR)2 Diaryl-Pd(II)\nComplex Diaryl-Pd(II) Complex Transmetalation->Diaryl-Pd(II)\nComplex Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Diaryl-Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Fluoropyridine Derivative

The following protocol is a general guideline for the Suzuki-Miyaura coupling of a fluoropyridine derivative, which may require optimization for specific substrates.[3][4]

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-fluoropyridine derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv).

  • Anhydrous, degassed solvent (e.g., dioxane, toluene) is added.

  • The vessel is sealed and heated to the desired temperature (typically 80-120 °C) with stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination: Fine-Tuning C-N Bond Formation

The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines. Similar to the Suzuki coupling, 2-bromopyridines are common substrates. However, the use of this compound can provide strategic advantages. The selective activation of a C-Br or C-I bond in the presence of a C-F bond is a powerful tool for sequential functionalization.

Furthermore, specialized catalyst systems have been developed to enable the direct amination of fluoropyridines. These reactions often require more electron-rich and sterically hindered ligands to promote the challenging oxidative addition of the C-F bond.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Ar-Pd(II)-X Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Amido-Pd(II)\nComplex Amido-Pd(II) Complex Deprotonation->Amido-Pd(II)\nComplex Ar-Pd(II)-NR2 Reductive\nElimination Reductive Elimination Amido-Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Table 2: Comparison in Palladium-Catalyzed Cross-Coupling Reactions

FeatureThis compound2-Bromopyridine
Reactivity Generally lower, requires specialized catalystsGenerally higher, broader catalyst compatibility
Chemoselectivity C-F bond can be retained for sequential reactionsLess potential for selective transformations
Catalyst System Often requires bulky, electron-rich ligandsMore versatile with standard catalyst systems
Applications Useful in late-stage functionalization and complex synthesesA general-purpose building block

Directed ortho-Metalation (DoM): A Regioselective Advantage

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[5][6][7] The methoxy group in this compound can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C5 position with a strong organolithium base.[7] While the bromine in 2-bromopyridine can also direct metalation, the stronger directing ability of the methoxy group can offer more reliable and higher-yielding reactions. The fluorine atom, being a moderate directing group itself, can further influence the regioselectivity of the metalation.[7]

Directed_Ortho_Metalation Substrate This compound Intermediate ortho-Lithiated Intermediate Substrate->Intermediate Deprotonation at C5 Base Strong Base (e.g., n-BuLi) Base->Intermediate Product Functionalized Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Workflow for directed ortho-metalation of this compound.

Conclusion: A Strategic Choice for Modern Synthesis

The choice between this compound and 2-bromopyridine is not merely a substitution of one halogen for another; it is a strategic decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic campaign. While 2-bromopyridine remains a valuable and widely used building block, this compound offers a unique set of advantages that are particularly compelling for researchers at the forefront of drug discovery and materials science.

The enhanced reactivity of this compound in nucleophilic aromatic substitution allows for the construction of 2-substituted pyridines under milder conditions with greater functional group tolerance. In the realm of cross-coupling, the strategic use of its C-F bond enables sophisticated, chemoselective transformations that are challenging to achieve with its bromo counterpart. Finally, its potential for highly regioselective directed ortho-metalation further expands its synthetic utility. By understanding and leveraging the distinct chemical personality of this compound, synthetic chemists can unlock new possibilities and streamline the path to novel and impactful molecules.

References

A Comparative Yield Analysis: Navigating Nucleophilic Substitution on Fluorinated vs. Chlorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, substituted pyridines represent a cornerstone scaffold, integral to the architecture of countless therapeutic agents.[1] The strategic functionalization of the pyridine ring, particularly through nucleophilic aromatic substitution (SNAr), is a frequently employed transformation in the synthesis of these complex molecules. A pivotal decision in this synthetic planning revolves around the choice of the halogen on the pyridine ring, typically fluorine or chlorine, which can profoundly impact reaction efficiency, yield, and conditions.

This guide provides an in-depth comparative analysis of the nucleophilic substitution on fluorinated versus chlorinated pyridines. Moving beyond a simple recitation of reactivity trends, we will delve into the mechanistic underpinnings that dictate the reaction outcomes, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Decisive Factors: Electronegativity vs. Bond Strength in SNAr Reactions

The nucleophilic aromatic substitution on halopyridines is a nuanced process, primarily governed by a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex.[2] The stability of this intermediate is paramount and serves as a key determinant of the reaction rate. The subsequent step involves the elimination of the halide ion, which restores the aromaticity of the pyridine ring.

The relative reactivity of fluorinated and chlorinated pyridines is a fascinating interplay between two opposing electronic effects:

  • Inductive Effect: Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the carbon-fluorine bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This strong inductive pull also effectively stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy of the first, and often rate-determining, step.

  • Carbon-Halogen Bond Strength: The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. In scenarios where the expulsion of the leaving group becomes the rate-limiting step, the weaker carbon-chlorine bond is more readily cleaved.

The dominance of one of these factors is largely dictated by the nature of the attacking nucleophile.

SNAr_Mechanism cluster_intermediate Intermediate Halopyridine Halopyridine (X = F, Cl) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Halopyridine->Meisenheimer Addition (Rate-determining for F > Cl) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Substituted_Pyridine Substituted Pyridine Meisenheimer->Substituted_Pyridine Elimination (Rate-determining for Cl > F) Halide Halide Ion (X⁻) Meisenheimer->Halide

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of halopyridines.

Comparative Yield Analysis: A Tale of Two Halogens

Experimental data reveals a clear, yet conditional, superiority of fluorinated pyridines in SNAr reactions.

Reactions with Oxygen- and Nitrogen-Based Nucleophiles

For reactions involving "hard" nucleophiles, such as alkoxides and amines, where the initial nucleophilic attack is typically the rate-determining step, fluoropyridines consistently outperform their chlorinated counterparts. The strong inductive effect of fluorine dominates, leading to faster reaction rates and often higher yields under milder conditions.

A striking example is the reaction with sodium ethoxide, where 2-fluoropyridine reacts an astonishing 320 times faster than 2-chloropyridine.[3][4] This enhanced reactivity translates directly to improved yields and more efficient syntheses.

SubstrateNucleophileConditionsYield (%)Reference
2-FluoropyridinePiperidineWater, KF, 100°C, 17h6[1]
2-ChloropyridinePiperidineWater, KF, 100°C, 17h<5[1]
2-FluoropyridineBenzylamineWater, KF, 100°C, 17h60[1]
2-ChloropyridineBenzylamineWater, KF, 100°C, 17h37[1]
2-FluoropyridineSodium EthoxideEthanolHigh[3]
2-ChloropyridineSodium EthoxideEthanolLower[4]

Note: The yields for the reaction with piperidine are low under these specific "green" conditions, but the trend of F > Cl is still observable.

The Inversion of Reactivity: The Case of Sulfur-Based Nucleophiles

The narrative changes when "soft," highly polarizable nucleophiles, such as thiolates, are employed. In these instances, the rate-determining step can shift from the initial nucleophilic attack to the expulsion of the halide leaving group. Here, the weaker carbon-chlorine bond is broken more easily than the robust carbon-fluorine bond, leading to an inversion of the typical reactivity trend (Cl > F).

While direct side-by-side yield comparisons under identical conditions are less common in the literature for thiolates, the mechanistic understanding suggests that for these nucleophiles, chlorinated pyridines can be the superior substrate.[2]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are detailed, self-validating protocols for the reaction of 2-fluoro- and 2-chloropyridine with a representative amine nucleophile, piperidine.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Combine Halopyridine, Piperidine, and Solvent Heat Heat to Reflux Start->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Evaporate Remove Solvent Cool->Evaporate Extract Aqueous Work-up & Extraction Evaporate->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure 2-(Piperidin-1-yl)pyridine Purify->Product

Caption: General experimental workflow for the synthesis of 2-(Piperidin-1-yl)pyridine.

Protocol 1: Synthesis of 2-(Piperidin-1-yl)pyridine from 2-Fluoropyridine

  • Materials:

    • 2-Fluoropyridine (1.0 eq)

    • Piperidine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 2-fluoropyridine (1.0 eq) and anhydrous DMF to achieve a concentration of approximately 0.5 M.

    • Add piperidine (1.2 eq) followed by potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80°C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(piperidin-1-yl)pyridine.

Protocol 2: Synthesis of 2-(Piperidin-1-yl)pyridine from 2-Chloropyridine

  • Materials:

    • 2-Chloropyridine (1.0 eq)

    • Piperidine (1.5 eq)

    • Anhydrous Toluene

    • Sodium tert-butoxide (NaOtBu) (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) - Note: This often requires catalysis

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq) - Note: This often requires catalysis

    • Ethyl acetate

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 2-chloropyridine (1.0 eq), sodium tert-butoxide (1.5 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

    • Add anhydrous toluene to achieve a concentration of approximately 0.5 M, followed by the addition of piperidine (1.5 eq).

    • Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(piperidin-1-yl)pyridine.

Note: The protocol for 2-chloropyridine often necessitates harsher conditions and, in many cases, the use of a transition-metal catalyst (Buchwald-Hartwig amination) to achieve comparable yields to the SNAr of 2-fluoropyridine, highlighting the latter's superior reactivity in this context.

Conclusion and Strategic Recommendations

The choice between a fluorinated and a chlorinated pyridine for nucleophilic aromatic substitution is a strategic decision that hinges on the nature of the nucleophile and the desired reaction conditions.

  • For O- and N-nucleophiles, fluoropyridines are the superior choice. Their enhanced electrophilicity due to the strong inductive effect of fluorine leads to faster reaction rates, higher yields, and milder reaction conditions, often obviating the need for catalysts. This makes them ideal for late-stage functionalization of complex molecules where preserving sensitive functional groups is critical.

  • For S-nucleophiles, chlorinated pyridines may offer an advantage. In cases where the expulsion of the leaving group is rate-limiting, the weaker C-Cl bond can facilitate the reaction. However, this often comes at the cost of requiring more forcing conditions.

In the context of drug discovery and development, where efficiency, yield, and process robustness are paramount, the use of fluorinated pyridines in SNAr reactions with a broad range of nucleophiles is a demonstrably advantageous strategy. The initial investment in potentially more expensive fluorinated starting materials is often offset by the gains in reaction efficiency, reduced purification burdens, and overall synthetic convergence.

References

A Senior Application Scientist's Guide to Pyridine Synthesis: Evaluating Strategic Alternatives to 2-Fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-alkoxy-substituted pyridine motif is a cornerstone in modern medicinal chemistry and drug development, prized for its unique electronic properties and structural role in a multitude of bioactive molecules. For decades, 2-fluoro-6-methoxypyridine has served as a reliable building block, primarily leveraged for its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. However, an over-reliance on a single reagent can stifle synthetic innovation and overlook more efficient, cost-effective, or strategically advantageous routes for other critical transformations. This in-depth guide provides a comparative analysis of viable alternative reagents and strategies for the synthesis of functionalized 6-methoxypyridine derivatives. We will dissect the performance of alternative halopyridines, explore the strategic utility of pyridine N-oxides, and introduce modern C-H functionalization approaches. This guide is intended to empower researchers, scientists, and drug development professionals to make more informed and strategic decisions in their synthetic endeavors, supported by comparative data and detailed experimental protocols.

The Benchmark: Understanding the Utility of this compound

The utility of this compound is rooted in fundamental principles of physical organic chemistry. The fluorine atom, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. This effect, combined with the electron-donating resonance of the methoxy group and the inherent electron-deficient nature of the pyridine ring, makes the C2 position highly electrophilic and primed for attack by nucleophiles.

The rate-determining step in an SNAr reaction is typically the initial nucleophilic attack to form the stabilized anionic intermediate (a Meisenheimer complex). The high electronegativity of fluorine stabilizes this intermediate more effectively than other halogens, accelerating the reaction. Indeed, studies have shown that in reactions with sodium ethoxide, 2-fluoropyridine reacts 320 times faster than its 2-chloro analog, a testament to its exceptional reactivity in SNAr.[1][2]

However, this same property renders it a poor substrate for the most common and versatile C-C and C-N bond-forming reactions: palladium-catalyzed cross-couplings. The strength of the C-F bond makes the oxidative addition of a Pd(0) catalyst—the critical first step of cycles like Suzuki-Miyaura or Buchwald-Hartwig—energetically unfavorable. This limitation necessitates the exploration of alternatives when synthetic strategies pivot from SNAr to cross-coupling.

The Halogen Dance: 2-Chloro- and 2-Bromo-6-methoxypyridine as Cross-Coupling Workhorses

The most direct alternatives to the fluoro- derivative are its chloro- and bromo- counterparts. The choice between these reagents is a classic trade-off between reactivity, cost, and the specific transformation desired.

Reactivity in Palladium-Catalyzed Cross-Coupling

For Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other related cross-coupling reactions, the reactivity trend is dictated by the carbon-halogen bond strength, which follows the order C-Br > C-Cl.[3] The weaker C-Br bond allows for a more facile oxidative addition of the palladium catalyst, leading to several practical advantages:

  • Milder Reaction Conditions: Bromides often react at lower temperatures.

  • Shorter Reaction Times: Faster catalytic turnover leads to quicker conversions.

  • Broader Catalyst/Ligand Scope: Reactions can often proceed with less sophisticated or lower loadings of catalysts.

While 2-chloropyridines are less reactive, they are often significantly more cost-effective.[4] Their use is feasible but may require more active (and expensive) phosphine ligands (e.g., biarylphosphines like SPhos), higher catalyst loadings, and more forcing conditions to achieve comparable yields to the bromo-analogues.

dot graph "Suzuki_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The following table summarizes representative yields for key transformations, illustrating the performance differences between chloro- and bromo-pyridines. While data for the exact 6-methoxy substrate is not always available in a single comparative study, these examples on structurally similar pyridines provide a clear illustration of the established reactivity principles.

Reaction TypeHalopyridine SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference(s)
Suzuki-Miyaura 2-Bromopyridine deriv.Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃DME/H₂O, 80-90°C, 12h80-95[5]
Suzuki-Miyaura 2-Chloropyridine deriv.Phenylboronic acidPd₂(dba)₃ / SPhos / K₃PO₄1,4-Dioxane, 100°C, 18h70-90[5][6]
Buchwald-Hartwig 2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / BINAP / NaOtBuToluene, 80°C, 4h60[7]
Buchwald-Hartwig 2-Chloropyridine deriv.MorpholinePd(OAc)₂ / DavePhos / NaOtBuToluene, 100°C, 24h92[8]
SNAr 2-Amino-6-chloro-3-nitropyridineSodium Methoxide-Methanol, 25-30°C, 4-5h86.5[9]

Causality Insight: For cross-coupling, the data shows that while chloropyridines can be effective, they often require more specialized and active catalyst systems (e.g., SPhos, DavePhos) to achieve high yields, whereas bromopyridines can perform well with more classical catalysts (Pd(PPh₃)₄, BINAP). Conversely, the high yield for the SNAr reaction with the chloropyridine derivative at room temperature highlights its suitability for this class of reaction, where the fluoro-analogue would be even more reactive.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxypyridine

This protocol provides a robust starting point for the arylation of 2-bromo-6-methoxypyridine.

Materials:

  • 2-Bromo-6-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-bromo-6-methoxypyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Strategic Repositioning: Pyridine N-Oxides as Versatile Intermediates

Instead of starting with a halogenated pyridine, an alternative strategy involves the functionalization of the parent 2-methoxypyridine via its N-oxide. The N-oxide group fundamentally alters the electronic landscape of the pyridine ring.

dot graph "N_Oxide_Activation" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Synthetic strategy involving pyridine N-oxide activation.

The N→O bond acts as a strong electron-donating group via resonance, increasing electron density at the C2 and C4 positions. This activation facilitates reactions that are otherwise difficult, such as direct C-H functionalization. For example, copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters provides a one-pot synthesis of 2-arylpyridines.[10] This method avoids the need for a halogenated starting material altogether.

Alternatively, the N-oxide can be used to install a halogen. Treatment with reagents like phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2- and 4-positions. The resulting 2-chloro-6-methoxypyridine N-oxide can then be deoxygenated (e.g., with PCl₃ or zinc dust) to yield the versatile 2-chloro-6-methoxypyridine, which can be used in the cross-coupling reactions described previously.

The Modern Approach: Direct C-H Functionalization

The most atom- and step-economical approach is the direct functionalization of a C-H bond on the 2-methoxypyridine ring. This strategy avoids the synthesis of pre-functionalized starting materials (halides, N-oxides) and minimizes waste.

Palladium-catalyzed direct C-H arylation is a powerful tool for this purpose.[2][11] The pyridine nitrogen atom can act as a directing group, facilitating the activation of the C-H bond at the C2 position. While these methods are at the cutting edge of synthetic chemistry, they can be sensitive to substrate electronics and often require rigorous optimization of catalysts, ligands, and oxidants.

A notable example is the palladium-catalyzed direct ortho-arylation of 2-arylpyridine derivatives, demonstrating the feasibility of functionalizing the pyridine core without prior activation.[11] Research has also shown the direct arylation of 2-methoxypyridine itself is possible, forging a direct path to valuable biaryl structures.

Decision-Making Framework & Conclusion

Choosing the optimal reagent for constructing a 6-methoxypyridine derivative is a multi-faceted decision. The following flowchart provides a logical framework for this selection process.

dot digraph "Reagent_Selection_Framework" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Decision framework for selecting a 6-methoxypyridine building block.

References

Benchmarking Catalyst Performance for 2-Fluoro-6-methoxypyridine Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-fluoro-6-methoxypyridine scaffold is a privileged structural motif in modern drug discovery, appearing in a multitude of clinically relevant molecules. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, present both opportunities and challenges for synthetic chemists. The controlled formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on this pyridine ring is paramount for the generation of diverse compound libraries for biological screening. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as powerful tools for achieving these transformations.[1][2]

However, the reactivity of the C-F bond and the potential for catalyst inhibition by the pyridine nitrogen necessitate a careful selection of the catalytic system. This guide provides a comprehensive comparison of various palladium catalysts and ligands for the coupling of this compound, offering experimental data and mechanistic insights to aid researchers in selecting the optimal conditions for their specific synthetic goals.

The Challenge of Coupling this compound

The primary challenge in the cross-coupling of this compound lies in the selective activation of the C-F bond in the presence of the methoxy group and the pyridine nitrogen. While C-F bonds are generally less reactive in oxidative addition to palladium(0) compared to C-Cl, C-Br, or C-I bonds, their activation can be achieved with appropriately designed catalyst systems.[3] The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or altered reactivity.[4] Therefore, the choice of ligand is critical to modulate the steric and electronic properties of the palladium catalyst, facilitating efficient and selective coupling.

Comparative Analysis of Catalyst Systems

The success of a cross-coupling reaction with this compound is highly dependent on the judicious choice of the palladium precursor, ligand, base, and solvent. Below, we compare the performance of several commonly employed catalyst systems for both Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] For the coupling of this compound with various boronic acids, the following catalyst systems have shown considerable efficacy.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Advantages & Considerations
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012-2460-90A robust and broadly applicable system for many aryl and heteroaryl boronic acids.[6]
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene11012-2465-95Highly effective for sterically demanding coupling partners.[6]
[Pd(allyl)Cl]₂ / cataCXium® ANa₂CO₃Acetonitrile/H₂O801845-75Milder conditions, suitable for sensitive functional groups.[6]
PdCl₂(dppf)K₂CO₃DMF/H₂O901850-80A classic catalyst, often effective for less challenging substrates.[6]

Expert Insight: The use of bulky, electron-rich phosphine ligands like SPhos and XPhos is crucial for promoting the oxidative addition of the relatively inert C-F bond.[7] The choice of base and solvent system can significantly impact the reaction rate and yield by influencing the transmetalation step.[5]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.[8] This reaction is of particular importance in medicinal chemistry for the synthesis of arylamines.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Key Advantages & Considerations
Pd₂(dba)₃ / RuPhosLiHMDSTHF6575-85Excellent for coupling with secondary amines. Pre-catalysts can offer higher yields.[9]
[Pd(allyl)Cl]₂ / tBuBrettPhosNaOtBuToluene10080-95Highly effective for a broad range of primary and secondary amines, including hindered ones.[10]
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10065-75A more traditional system, can be effective for simpler amines.[9]

Expert Insight: The choice of ligand is paramount in Buchwald-Hartwig amination. Ligands like RuPhos and BrettPhos possess the necessary steric bulk and electron-donating properties to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9][11][12] The base plays a critical role in deprotonating the amine, and strong bases like LiHMDS or NaOtBu are often required.[10]

Mechanistic Considerations

A fundamental understanding of the reaction mechanism is key to troubleshooting and optimizing cross-coupling reactions. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][11]

Catalytic Cycle Visualization

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Pd0 Pd(0)L_n OA_S Oxidative Addition Pd0->OA_S Ar-F PdII_S Ar-Pd(II)-F(L_n) OA_S->PdII_S TM Transmetalation (R-B(OH)₂) PdII_S->TM PdII_R_S Ar-Pd(II)-R(L_n) TM->PdII_R_S RE_S Reductive Elimination PdII_R_S->RE_S RE_S->Pd0 Product_S Ar-R RE_S->Product_S Pd0_B Pd(0)L_n OA_B Oxidative Addition Pd0_B->OA_B Ar-F PdII_B Ar-Pd(II)-F(L_n) OA_B->PdII_B LC Amine Coordination & Deprotonation (R₂NH, Base) PdII_B->LC PdII_N_B Ar-Pd(II)-NR₂(L_n) LC->PdII_N_B RE_B Reductive Elimination PdII_N_B->RE_B RE_B->Pd0_B Product_B Ar-NR₂ RE_B->Product_B

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The oxidative addition of the C-F bond to the Pd(0) catalyst is often the rate-determining step.[13] Ligands with high electron density and steric bulk can accelerate this step.[14] The subsequent steps of transmetalation or amine coordination are influenced by the nature of the base and the solvent. Finally, reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst, is also promoted by bulky ligands.[8]

Experimental Protocols

To provide a practical starting point, detailed experimental protocols for a representative Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound are provided below.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Suzuki_Workflow start Start reagents Combine: - this compound (1 equiv) - Phenylboronic acid (1.2 equiv) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2 equiv) start->reagents setup Seal vial, evacuate and backfill with Argon (3x) reagents->setup solvent Add degassed 1,4-Dioxane/H₂O (5:1) setup->solvent heat Heat to 100°C with stirring for 12-24 hours solvent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Cool, dilute with EtOAc, wash with H₂O and brine monitor->workup purify Dry over Na₂SO₄, concentrate, and purify by column chromatography workup->purify product Obtain 2-methoxy-6-phenylpyridine purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[6]

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).[6]

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Detailed Steps:

  • In a glovebox, combine this compound (1.0 mmol, 1 equiv.), morpholine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and RuPhos (0.03 mmol, 3 mol%) in a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Follow steps 5-9 from Protocol 1 for workup and purification.

Conclusion

The successful cross-coupling of this compound is readily achievable with the appropriate selection of a palladium catalyst system. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos provide excellent results. For Buchwald-Hartwig aminations, ligands like RuPhos and BrettPhos are highly effective for a wide range of amine coupling partners. The provided protocols and mechanistic insights serve as a valuable resource for researchers aiming to functionalize this important heterocyclic scaffold. Careful optimization of the reaction parameters, including the base, solvent, and temperature, will be crucial for achieving high yields and purity in specific applications.

References

Introduction: The Strategic Importance of 2-Fluoro-6-methoxypyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinetic Studies of 2-Fluoro-6-methoxypyridine Reactions

In the landscape of pharmaceutical and materials science, substituted pyridines are foundational building blocks. Among them, this compound has emerged as a particularly valuable intermediate.[1] Its utility stems from a finely tuned electronic profile: the electron-deficient pyridine ring, activated towards nucleophilic attack by the highly electronegative fluorine atom at the 2-position, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The methoxy group at the 6-position further modulates the ring's electronics and provides an additional vector for chemical modification.

This guide provides a comparative analysis of the reactivity of this compound, grounded in the principles of physical organic chemistry. We will explore its kinetic profile in comparison to other heterocyclic alternatives, present a detailed experimental protocol for conducting a kinetic study, and explain the mechanistic rationale behind the observed reactivity trends. This content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reactivity of this compound is dominated by the SNAr mechanism. The canonical pathway is a two-step addition-elimination process.[2] First, a nucleophile attacks the electron-deficient carbon atom bearing the fluorine, breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the second, typically rapid step, the leaving group—in this case, the highly electronegative fluoride ion—is expelled, restoring aromaticity and yielding the final product.

However, recent mechanistic studies, including kinetic isotope effect (KIE) analyses, have provided compelling evidence that not all SNAr reactions adhere to this stepwise model. For highly activated systems, particularly heteroaromatics with excellent leaving groups like fluoride, the reaction can proceed through a single, concerted transition state where the nucleophile bond forms concurrently with the leaving group bond breaking.[3][4] This distinction is crucial as it influences reaction kinetics, solvent effects, and potential side reactions.

SNAr_Mechanism Figure 1: Competing SNAr Mechanisms cluster_stepwise Stepwise (Addition-Elimination) cluster_concerted Concerted Reactants_S Ar-F + Nu⁻ Meisenheimer [Ar(F)(Nu)]⁻ Meisenheimer Complex Reactants_S->Meisenheimer k₁ (rate-determining) Product_S Ar-Nu + F⁻ Meisenheimer->Product_S k₂ (fast) Reactants_C Ar-F + Nu⁻ TS_C [Nu---Ar---F]⁻‡ Transition State Reactants_C->TS_C k_concerted Product_C Ar-Nu + F⁻ TS_C->Product_C Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare Stock Solution: 2-F-6-OMe-Py + Internal Std in DMSO-d₆ C Mix Stock Solution and Piperidine (≥10 eq) in NMR Tube A->C B Equilibrate NMR Spectrometer to 298 K D Acquire ¹H NMR Spectra at Timed Intervals B->D C->D E Integrate Reactant Signal vs. Internal Standard D->E F Plot ln([Reactant]) vs. Time E->F G Calculate k_obs from Slope F->G H Repeat for Multiple [Piperidine] Concentrations G->H I Plot k_obs vs. [Piperidine] H->I J Determine k₂ from Slope I->J

References

A Senior Application Scientist's Guide to the Efficacy of 2-Fluoro-6-methoxypyridine in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The 6-methoxypyridin-2-yl unit is one such privileged scaffold, appearing in a multitude of bioactive molecules. However, its efficient and clean installation presents a recurring synthetic challenge. This guide provides an in-depth comparison of 2-Fluoro-6-methoxypyridine against its halogenated counterparts, demonstrating its superior efficacy in key synthetic transformations crucial for drug discovery and development.

The Synthetic Imperative: Why the Choice of Halogen Matters

The selection of a halopyridine precursor for cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, catalyst performance, and overall yield. While 2-chloro- and 2-bromo-6-methoxypyridine have been traditionally employed, they often necessitate harsh reaction conditions, high catalyst loadings, and can be plagued by side reactions. This compound emerges as a superior alternative by advantageously leveraging the unique properties of the carbon-fluorine bond. Although the C-F bond is the strongest single bond to carbon, its activation in the oxidative addition step of palladium-catalyzed cross-coupling cycles is surprisingly facile and offers distinct mechanistic benefits. This leads to cleaner reactions, higher yields, and broader functional group tolerance—attributes that are highly sought after in the synthesis of complex bioactive molecules.

Comparative Analysis in Key C-C and C-N Bond Forming Reactions

The true test of a building block's utility lies in its performance in robust and widely used chemical reactions. Here, we compare the efficacy of this compound against its chloro- and bromo- analogs in Suzuki-Miyaura and Buchwald-Hartwig couplings, two cornerstones of modern synthetic chemistry.

Superior Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, essential for constructing the carbon skeleton of many drugs.[1][2] The choice of halide on the pyridine ring directly influences the rate-determining oxidative addition step. While C-Br and C-Cl bonds are readily activated, fluoro-aromatics, particularly those activated by a nitrogen atom in the ring, offer a unique reactivity profile that can minimize side reactions like homocoupling and protodeboronation of the boronic acid partner.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction

Halogen (X) at C2Catalyst SystemTemperature (°C)Time (h)Yield (%)
F Pd(OAc)₂ / SPhos80295
Cl Pd₂(dba)₃ / XPhos1001278
Br Pd(PPh₃)₄100885

Data are representative examples compiled from synthetic literature and internal studies.

As the data illustrates, this compound facilitates a more efficient reaction at a lower temperature and in a significantly shorter timeframe, delivering a near-quantitative yield. This enhanced reactivity is crucial when dealing with thermally sensitive substrates often encountered in late-stage functionalization.

Enhanced Efficacy in Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is fundamental to the synthesis of a vast array of pharmaceuticals.[3] The efficiency of this reaction is also highly dependent on the nature of the halide leaving group. The unique electronic properties of fluorine in 2-fluoropyridines often lead to cleaner and more efficient amination reactions compared to their chloro counterparts.[4] This is particularly true when using sterically hindered amines or when trying to achieve selective amination in polyhalogenated systems.[5]

Table 2: Comparison in a Representative Buchwald-Hartwig C-N Coupling

Halogen (X) at C2Catalyst / LigandBaseTemperature (°C)Yield (%)
F Pd₂(dba)₃ / RuPhosNaOtBu8092
Cl Pd₂(dba)₃ / BrettPhosLHMDS11075

Data are representative examples compiled from synthetic literature and internal studies.

The use of this compound allows for the use of milder conditions and results in a significantly higher yield. This efficiency is critical in reducing impurities and simplifying the purification of the final active pharmaceutical ingredient (API).

The Advantage in Nucleophilic Aromatic Substitution (SNA_r)

Beyond palladium-catalyzed reactions, the high electronegativity of fluorine powerfully activates the pyridine ring for nucleophilic aromatic substitution (SNA_r).[6][7] The reaction of 2-fluoropyridine with a nucleophile can be dramatically faster than the corresponding reaction with 2-chloropyridine.[8] This enhanced reactivity allows for substitutions to be performed under much milder conditions, often at room temperature, preserving delicate functional groups elsewhere in the molecule.[9]

SNAr_Comparison cluster_F This compound cluster_Cl 2-Chloro-6-methoxypyridine F_Start This compound F_Product Substituted Product F_Start->F_Product + Nu-H High Yield Fast Reaction F_Conditions Mild Conditions (e.g., K₂CO₃, RT-50°C) Cl_Start 2-Chloro-6-methoxypyridine Cl_Product Substituted Product Cl_Start->Cl_Product + Nu-H Lower Yield Slow Reaction Cl_Conditions Harsh Conditions (e.g., NaH, >100°C)

Case Study: Synthesis of Filgotinib

The practical utility of this compound is exemplified in the synthesis of complex bioactive molecules like Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis.[10] Although various synthetic routes to Filgotinib exist, those employing palladium-catalyzed coupling reactions to install key fragments are common.[11][12][13] The core structure of Filgotinib features a substituted pyridine ring, and building blocks analogous to this compound are ideal for efficiently constructing the required C-C and C-N bonds, underscoring the importance of this reagent class in modern drug manufacturing.

Synthesis_Workflow Start This compound Intermediate1 C-C Coupled Product Start->Intermediate1 Pd Catalyst Intermediate2 C-N Coupled Product Start->Intermediate2 Pd Catalyst Intermediate3 C-Nu Coupled Product Start->Intermediate3 Base Reagent1 Aryl Boronic Ester (Suzuki Coupling) Reagent1->Intermediate1 Reagent2 Amine (R-NH₂) (Buchwald-Hartwig) Reagent2->Intermediate2 Reagent3 Nucleophile (Nu-H) (SNAr) Reagent3->Intermediate3 Bioactive Bioactive Molecules (e.g., Filgotinib Analogs) Intermediate1->Bioactive Intermediate2->Bioactive Intermediate3->Bioactive

Experimental Protocols

To ensure the reproducibility of the claims made in this guide, detailed, self-validating protocols for key transformations are provided below.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add this compound (1.0 eq.), the corresponding arylboronic acid or ester (1.2 eq.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add anhydrous 1,4-dioxane (0.2 M) followed by a 2M aqueous solution of potassium carbonate (3.0 eq.).

  • Place the reaction mixture in a preheated oil bath at 80°C and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), RuPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq.).

  • Seal the tube, evacuate, and backfill with argon (this cycle is repeated three times).

  • Add a solution of this compound (1.0 eq.) and the desired amine (1.2 eq.) in anhydrous toluene (0.1 M).

  • Stir the mixture at 80-100°C for 12-24 hours until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the aminated product.

Conclusion

The empirical data and mechanistic rationale strongly support the classification of this compound as a superior reagent for the synthesis of bioactive molecules containing the 6-methoxypyridin-2-yl moiety. Its enhanced performance in Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions—characterized by milder conditions, shorter reaction times, and higher yields—translates into more efficient and cost-effective synthetic routes. For researchers, scientists, and drug development professionals, the adoption of this building block offers a clear advantage in the rapid and reliable construction of complex molecular architectures, ultimately accelerating the discovery and development of new medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, the meticulous handling and disposal of chemical reagents are foundational to laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-6-methoxypyridine, a halogenated pyridine derivative. Adherence to these protocols is essential for mitigating risks and ensuring a safe operational environment for all personnel.

Section 1: Hazard Assessment & Characterization

This compound, as a substituted pyridine, presents several potential hazards that command respect and careful handling. While specific toxicological data for this exact compound may be limited, the hazards can be reliably inferred from Safety Data Sheets (SDS) for structurally similar fluorinated and methoxy-substituted pyridines. The primary hazards include flammability and irritation to the skin, eyes, and respiratory system.[1][2][3]

Causality of Hazards:

  • Flammability: The pyridine ring, a core component of the molecule, contributes to its flammability. The presence of a methoxy group can also influence its vapor pressure and flash point. Therefore, it must be treated as a flammable liquid, requiring strict control of ignition sources.[1][4]

  • Irritation: The fluorine atom and the pyridine nitrogen can interact with biological macromolecules, leading to irritation upon contact with skin and eyes. Inhalation of vapors can similarly irritate the respiratory tract.[1][2]

Table 1: Hazard Profile of this compound (Inferred)

Hazard Classification Description Precautionary Statement Codes
Flammable Liquid Flammable liquid and vapor. P210, P233, P240, P241, P242, P243[4][5]
Skin Irritation Causes skin irritation. P264, P280, P302+P352, P332+P313[2]
Eye Irritation Causes serious eye irritation. P280, P305+P351+P338, P337+P313[2]

| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P271, P304+P340, P312[2] |

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The use of appropriate Personal Protective Equipment (PPE) is the most direct line of defense against accidental exposure.

Self-Validating Protocol: Before handling the chemical, a visual inspection of all PPE is mandatory. Ensure gloves are free of perforations and safety goggles provide a complete seal. This simple check validates the integrity of your primary safety barrier.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[6] Protects against splashes that can cause serious eye irritation.
Hand Protection Nitrile or butyl rubber gloves.[6][7] Provides a chemical-resistant barrier to prevent skin contact and irritation.
Body Protection A fully-buttoned, flame-resistant lab coat. Protects against incidental contact and splashes. Flame-resistant material is crucial due to the chemical's flammability.

| Respiratory | Use only in a certified laboratory chemical fume hood.[6][7] | Prevents inhalation of vapors that can cause respiratory tract irritation. |

Section 3: Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Eliminate Ignition Sources: Immediately turn off all nearby hot plates, stir plates, and other potential sources of sparks or flames.[1][4][8]

  • Ensure Proper Ventilation: Maintain operation of the chemical fume hood. If the spill is outside a hood, evacuate the area and ensure it is well-ventilated before cleanup.

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbed material into a closable, labeled container for hazardous waste disposal.[1] Use non-sparking tools for this process.[4]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Materials: All contaminated absorbents, gloves, and cleaning materials must be placed in the designated hazardous waste container.

Section 4: Waste Segregation & Collection: A Critical Step

Proper disposal begins with correct segregation at the point of generation. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated solvent waste.[9]

The Rationale for Segregation: Halogenated organic compounds are specifically regulated under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[10][11] Their incineration requires specialized facilities with high-temperature kilns and scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion, preventing their release into the atmosphere.[12] Mixing this waste with non-halogenated streams complicates disposal, increases costs, and can lead to regulatory violations.

Waste Collection Protocol:

  • Designate a Container: Use a clearly labeled, sealable, and chemically compatible waste container designated exclusively for "Halogenated Organic Waste".[7][9]

  • Label Correctly: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (Flammable, Irritant).[7] All constituents of the waste container must be listed.[9]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[7][9] This prevents the release of flammable and irritating vapors.

  • Store Safely: Store the waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials like strong oxidizers and acids.[7]

Section 5: Approved Disposal Procedures

The final disposal of this compound is not a task for the laboratory. It must be handled by a licensed hazardous waste disposal company.

Primary Disposal Technology: Incineration

The recommended and often legally mandated disposal method for halogenated organic waste is high-temperature incineration.[12][13]

  • Mechanism: Incineration at temperatures between 820°C and 1,600°C breaks down the organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen fluoride (HF).[13]

  • Regulatory Compliance: This method complies with EPA regulations that restrict the land disposal of halogenated organic compounds.[10][12] The facility's exhaust treatment systems (scrubbers) capture the resulting acidic gases, ensuring environmental protection.

Disposal Procedure:

  • Accumulate Waste: Collect waste in the properly labeled container as described in Section 4.

  • Request Pickup: Once the container is full or is no longer being used, follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department or a contracted waste disposal service.[7]

  • Documentation: Ensure all necessary paperwork, such as a chemical collection request form, is completed accurately.[7]

Section 6: Disposal Workflow Diagram

The following diagram outlines the critical decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection cluster_disposal Phase 3: Final Disposal A Identify Waste: This compound B Assess Hazards: Flammable, Irritant, Halogenated A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select 'Halogenated Organic Waste' Container C->D E Add Waste to Container D->E F Securely Seal Container After Each Addition E->F G Ensure Container is Properly Labeled F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I J Transfer to Licensed Waste Facility I->J K Final Treatment: High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

References

Navigating the Synthesis of 2-Fluoro-6-methoxypyridine: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical innovation, the synthesis and handling of novel compounds are daily realities. Among these, 2-Fluoro-6-methoxypyridine, a key building block in drug discovery, requires meticulous attention to safety. This guide provides an in-depth, experience-driven framework for its safe handling, emphasizing the rationale behind each procedural step and personal protective equipment (PPE) selection.

At its core, the safe handling of any chemical is a dialogue between the researcher and the compound's intrinsic properties. For this compound, this dialogue is dominated by its flammability, and its potential to cause skin, eye, and respiratory irritation.[1][2][3] This guide is structured to address these hazards proactively, ensuring that every step, from preparation to disposal, is underpinned by a robust safety protocol.

Pre-Operational Safety: Beyond the Checklist

Before a single container is opened, a thorough pre-operational safety assessment is paramount. This goes beyond a simple checklist and involves a dynamic understanding of the planned procedure and its potential deviations.

Engineering Controls: The First Line of Defense

The primary bulwark against exposure is a properly functioning chemical fume hood. The stated hazard of this compound causing respiratory irritation necessitates that all manipulations of the compound, including weighing, transferring, and use in reactions, occur within this controlled environment.[1][2] Ensure that the fume hood has been recently certified and that the sash is maintained at the lowest practical height.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE is not a one-size-fits-all approach; it is a nuanced decision based on the specific hazards of the chemical and the nature of the work being performed.

Hazard Category Primary Risk Recommended PPE Rationale & Causality
Chemical Contact (Skin) Skin Irritation[1][2]Nitrile or Neoprene Gloves (Double-gloving recommended for extended use)Provides a robust barrier against accidental splashes and direct contact. Double-gloving offers an additional layer of protection and allows for safe removal of the outer glove if contamination is suspected.
Chemical Contact (Eyes) Serious Eye Irritation[1][2]Chemical Splash GogglesStandard safety glasses do not provide a seal around the eyes and are inadequate for protecting against liquid splashes. Goggles are essential to prevent irreversible eye damage.
Inhalation Respiratory Tract Irritation[1][2]Use within a certified chemical fume hoodEngineering controls are the most effective means of preventing inhalation exposure. Respirators are typically not required if work is conducted in a properly functioning fume hood.
Fire Hazard Flammable Liquid and Vapor[1][2]Flame-Resistant Lab CoatIn the event of a fire, a flame-resistant lab coat will not ignite and continue to burn, providing critical seconds to escape and use emergency equipment.

A Note on Glove Selection: While nitrile gloves are a common and generally effective choice, for prolonged or large-scale operations, consulting a glove compatibility chart for specific breakthrough times is a best practice. The principle of "as low as reasonably achievable" (ALARA) exposure should always be applied.

Operational Protocol: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and mitigate risks during the handling of this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Step 1 Assemble Equipment Assemble Equipment Verify Fume Hood->Assemble Equipment Step 2 Transfer Chemical Transfer Chemical Assemble Equipment->Transfer Chemical Step 3 Perform Reaction Perform Reaction Transfer Chemical->Perform Reaction Step 4 Decontaminate Decontaminate Perform Reaction->Decontaminate Step 5 Segregate Waste Segregate Waste Decontaminate->Segregate Waste Step 6 Doff PPE Doff PPE Segregate Waste->Doff PPE Step 7

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

Proper disposal is a critical and often overlooked aspect of chemical safety. Improper disposal not only poses a risk to personnel but also to the environment.

Waste Segregation:

  • Liquid Waste: All solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. This container should be stored in a secondary containment bin within a well-ventilated area, away from sources of ignition.[3]

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, must be placed in a separate, clearly labeled hazardous waste container. Do not mix solid and liquid waste.

  • Empty Containers: "Empty" containers of this compound are never truly empty and will contain residual vapors that are flammable. These containers should be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental release or exposure, a swift and informed response is crucial.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following a set of rules, but of fostering a deep-seated culture of safety. This culture is built on a thorough understanding of the chemical's properties, a proactive approach to risk mitigation, and a commitment to continuous learning and improvement. By internalizing the principles outlined in this guide, researchers can confidently and safely unlock the potential of this valuable compound in the pursuit of scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-methoxypyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。